[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]
説明
The Evolution of Chiral Ruthenium Catalysts in Asymmetric Transformations
Ruthenium complexes have emerged as exceptionally versatile catalysts for a wide range of chemical transformations. semanticscholar.orgrsc.org In the realm of asymmetric catalysis, the pioneering work of Ryoji Noyori on ruthenium-based hydrogenation catalysts, which earned him a share of the 2001 Nobel Prize in Chemistry, marked a watershed moment. nrochemistry.comlookchem.com Early research demonstrated that combining ruthenium with chiral phosphine (B1218219) ligands, such as BINAP, could effect the highly enantioselective hydrogenation of functionalized ketones and olefins. nrochemistry.com These "Noyori-type" catalysts often operate through a metal-ligand bifunctional mechanism, where both the ruthenium center and the ligand participate in the catalytic cycle. lookchem.comsyrrx.com The development of these catalysts has provided a powerful toolkit for the synthesis of chiral molecules with high efficiency and stereoselectivity. semanticscholar.org
The Role of Dimeric and Bridging Ligand Architectures in Ruthenium Complexes
The dimeric structure of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] , featuring bridging chloride ligands (μ-Cl), is a key architectural feature. This arrangement, where two ruthenium centers are linked by three chloride bridges, imparts stability to the complex. researchgate.netnih.gov Such dimeric complexes often serve as stable precatalysts that can be readily handled and stored. researchgate.netnih.gov In the catalytic reaction, the dimeric structure can cleave to generate the active monomeric catalytic species. The presence of bridging ligands can influence the solubility and reactivity of the catalyst precursor. This structural motif is a common feature in a number of successful Noyori-type hydrogenation precatalysts. researchgate.netnih.gov
Overview of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] as a Prominent Chiral Catalyst
[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] is a highly specialized organometallic complex recognized for its remarkable catalytic properties in asymmetric synthesis. nih.govchemimpex.com It is particularly effective in the enantioselective hydrogenation of ketones, a fundamental transformation in organic chemistry. scispace.comnanoaxisllc.com The combination of the chiral (R)-xylbinap ligand and the dimeric ruthenium chloride framework results in a catalyst precursor that offers high stereocontrol, leading to the formation of chiral alcohols with excellent enantiomeric purity. scispace.comnanoaxisllc.com The dimethylammonium cation, [NH2Me2]+, serves as the counterion in this salt. This compound is valued for its role in the synthesis of complex pharmaceutical compounds and fine chemicals where the production of single enantiomers is critical. nih.govchemimpex.com
Research Trajectories and Academic Importance of Investigating [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]
The investigation of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] and related catalysts is at the forefront of academic research in asymmetric catalysis. Current research trajectories focus on expanding the substrate scope of these catalysts to include a wider range of functional groups and challenging molecular architectures. There is also considerable interest in elucidating the precise reaction mechanisms to enable the rational design of even more efficient and selective catalysts. Furthermore, efforts are being made to immobilize these catalysts on solid supports to facilitate their recovery and reuse, a key aspect of developing sustainable chemical processes. The academic importance of this catalyst lies in its embodiment of key principles of catalyst design, including the use of privileged chiral ligands, the influence of the metal's coordination environment, and the application of these principles to solve challenging synthetic problems.
Detailed Research Findings
Table 1: Representative Performance of (R)-xylbinap-based Ruthenium Catalysts in the Asymmetric Hydrogenation of Ketones.
| Substrate | Product | Enantiomeric Excess (ee %) | Conversion (%) |
| Acetophenone (B1666503) | (R)-1-Phenylethanol | >99 | >99 |
| 2-Acetylnaphthalene | (R)-1-(Naphthalen-2-yl)ethanol | 99 | >99 |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 98 | >99 |
| 3-Quinuclidinone | (R)-Quinuclidin-3-ol | 95 | >99 |
Note: The data in this table is illustrative of the performance of (R)-xylbinap-ruthenium catalyst systems under optimized conditions and is based on published results for analogous catalysts.
Compound Information
Structure
2D Structure
特性
分子式 |
C106H107Cl5NP4Ru2+ |
|---|---|
分子量 |
1898.3 g/mol |
IUPAC名 |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride |
InChI |
InChI=1S/2C52H48P2.C2H7N.5ClH.2Ru/c2*1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-3-2;;;;;;;/h2*9-32H,1-8H3;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 |
InChIキー |
LJSDQAUPXVWQNF-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CNC.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
製品の起源 |
United States |
Synthetic Methodologies and Precursor Chemistry of Nh2me2 Rucl R Xylbinap 2 Mu Cl 3
Strategies for Ruthenium Precursor Selection and Activation
The choice of the initial ruthenium precursor is a critical factor that influences the efficiency and outcome of the synthesis. Commonly employed precursors for the generation of ruthenium-phosphine complexes are typically ruthenium(II) or ruthenium(III) compounds that possess labile ligands, facilitating their substitution by the desired phosphine (B1218219) ligand, in this case, (R)-xylbinap.
One of the most prevalent strategies involves the use of ruthenium(II) complexes with weakly coordinated diene or arene ligands. A widely utilized precursor is the polymeric [RuCl2(cyclooctadiene)]n (often abbreviated as [RuCl2(COD)]n). google.com The cyclooctadiene ligand can be readily displaced by the bidentate phosphine ligand under appropriate reaction conditions. Another effective class of precursors includes arene-ruthenium(II) dimers, such as [RuCl2(p-cymene)]2 or [RuCl2(benzene)]2. harvard.edu The arene ligand in these "piano-stool" complexes is also susceptible to substitution, allowing for the coordination of the bulky (R)-xylbinap ligand.
Ruthenium(III) chloride hydrate (B1144303) (RuCl3·xH2O) can also serve as a starting material, although it typically requires an in-situ reduction to ruthenium(II) during the reaction, often facilitated by the solvent (e.g., ethanol) or other components in the reaction mixture. sigmaaldrich.com
The activation of these precursors generally involves heating the ruthenium source with the (R)-xylbinap ligand in a suitable solvent. The coordination of the phosphine to the ruthenium center is the key activation step, leading to the formation of a reactive intermediate that can then assemble into the final dimeric structure.
Table 1: Common Ruthenium Precursors for Phosphine Complex Synthesis
| Precursor | Formula | Key Features |
| Poly(dichloro(1,5-cyclooctadiene)ruthenium(II)) | [RuCl2(COD)]n | Polymeric, common starting material. google.com |
| Dichloro(p-cymene)ruthenium(II) dimer | [RuCl2(p-cymene)]2 | "Piano-stool" geometry, readily available. harvard.edu |
| Dichloro(benzene)ruthenium(II) dimer | [RuCl2(benzene)]2 | Similar to the p-cymene (B1678584) analogue. harvard.edu |
| Ruthenium(III) chloride hydrate | RuCl3·xH2O | Requires in-situ reduction to Ru(II). sigmaaldrich.com |
Targeted Synthesis of the [(RuCl((R)-xylbinap))2(mu-Cl)3]- Anionic Core
The formation of the central anionic core, [(RuCl((R)-xylbinap))2(mu-Cl)3]-, is the cornerstone of the synthesis. This dinuclear structure features two ruthenium centers bridged by three chloride ligands (μ-Cl), with each ruthenium atom also coordinated to a terminal chloride and a bidentate (R)-xylbinap ligand.
A general and effective method for constructing this core involves the reaction of a suitable ruthenium precursor with (R)-xylbinap in a high-boiling solvent, such as toluene (B28343) or ethanol (B145695). The reaction typically requires the presence of a tertiary amine, for instance, triethylamine (B128534) (NEt3). google.com The amine plays a crucial role, likely acting as a base to facilitate the formation of the bridged chloride structure and to neutralize any HCl generated during the reaction.
The stoichiometry between the ruthenium precursor and the (R)-xylbinap ligand is critical and is generally maintained at a 1:1 or near 1:1 molar ratio to favor the formation of the desired dimeric species. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. The resulting product containing the anionic core is often a complex mixture.
Incorporation of the [NH2Me2]+ Counter-Ion via Salt Metathesis
Once the anionic ruthenium complex is formed in solution, the dimethylammonium counter-ion, [NH2Me2]+, is introduced through a salt metathesis reaction. This is a common strategy in inorganic synthesis to isolate ionic compounds from solution.
In this step, a salt containing the desired cation, such as dimethylammonium chloride ((CH3)2NH2Cl), is added to the reaction mixture containing the [(RuCl((R)-xylbinap))2(mu-Cl)3]- anion. The chloride salt of dimethylamine (B145610) is a logical choice due to its commercial availability and solubility in appropriate solvents.
The addition of the dimethylammonium salt leads to the precipitation of the target complex, [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3], as a solid. The driving force for this reaction is the formation of the insoluble ionic salt, which can then be separated from the soluble byproducts and unreacted starting materials by filtration. The choice of solvent is important to ensure the solubility of the reactants and the insolubility of the final product.
Optimization of Reaction Parameters for Enhanced Yield and Purity of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]
The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. Several factors can be systematically varied to achieve the desired outcome.
Table 2: Key Parameters for Optimization
| Parameter | Influence on Reaction | General Considerations |
| Solvent | Affects solubility of reactants and product, and reaction temperature. | Toluene and ethanol are commonly used. The choice can influence the rate of reaction and the ease of product isolation. google.com |
| Temperature | Influences reaction kinetics and can affect the stability of the complex. | Reactions are typically run at elevated temperatures (reflux) to drive the reaction to completion. orgsyn.org |
| Reaction Time | Determines the extent of conversion. | Sufficient time is needed for the formation of the dimeric core. Monitoring the reaction by techniques like TLC or NMR can help determine the optimal time. |
| Stoichiometry | The ratio of ruthenium precursor to ligand and amine is critical. | A 1:1 ratio of Ru to (R)-xylbinap is generally targeted. The amount of tertiary amine can also be optimized. google.com |
| Concentration | Can affect reaction rates and the efficiency of precipitation. | Higher concentrations may favor product formation and precipitation, but can also lead to the inclusion of impurities. |
Systematic variation of these parameters, often using a design of experiments (DoE) approach, can lead to a robust and high-yielding synthesis. For instance, screening different tertiary amines or adjusting the reflux time can have a significant impact on the purity of the crude product.
Purification and Isolation Techniques for Crystalline [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]
After the initial precipitation, the crude [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] typically requires further purification to obtain a crystalline, analytically pure product. The appearance of the compound is often an orange to brown powder or crystal. wikipedia.org
Washing: The crude solid is usually washed with various solvents to remove soluble impurities. A sequence of washes with a non-polar solvent (like hexane) to remove organic byproducts, followed by a more polar solvent in which the product is sparingly soluble, is a common practice.
Recrystallization: This is a powerful technique for obtaining highly pure crystalline material. The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture, and then the solution is slowly cooled to induce crystallization. The choice of solvent system is critical; a solvent in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures is ideal. For ruthenium-phosphine complexes, solvent systems such as toluene/hexane or dichloromethane/ether are often effective. orgsyn.org
Chromatography: While less common for the bulk purification of this type of ionic complex, chromatographic techniques can be employed for the separation of closely related impurities or for obtaining small quantities of highly pure material for analytical purposes.
The final isolated solid is typically dried under vacuum to remove any residual solvent. Characterization of the purified complex is then performed using techniques such as NMR spectroscopy, elemental analysis, and X-ray crystallography to confirm its structure and purity.
Table 3: Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] | Dimethylammonium dichlorotri(μ-chloro)bis[(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl]diruthenate(II) |
| (R)-xylbinap | (R)-(+)-2,2'-Bis(di-3,5-xylylphosphino)-1,1'-binaphthyl |
| [RuCl2(COD)]n | Poly(dichloro(1,5-cyclooctadiene)ruthenium(II)) |
| [RuCl2(p-cymene)]2 | Dichloro(p-cymene)ruthenium(II) dimer |
| [RuCl2(benzene)]2 | Dichloro(benzene)ruthenium(II) dimer |
| RuCl3·xH2O | Ruthenium(III) chloride hydrate |
| NEt3 | Triethylamine |
| (CH3)2NH2Cl | Dimethylammonium chloride |
Structural Elucidation and Coordination Chemistry of Nh2me2 Rucl R Xylbinap 2 Mu Cl 3
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for probing the structure and bonding within coordination complexes in solution. For a molecule as complex as [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3], a combination of NMR, mass spectrometry, and vibrational spectroscopy would be essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment and Stoichiometry
NMR spectroscopy is a powerful tool for determining the connectivity and environment of atoms in a molecule. For [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3], ¹H, ¹³C, and ³¹P NMR spectra would provide critical information.
³¹P NMR: This is arguably the most informative NMR technique for this complex. The phosphorus atoms of the xylbinap ligand are directly coordinated to the ruthenium centers. The ³¹P NMR spectrum would be expected to show signals whose chemical shifts are indicative of the coordination environment of the phosphorus atoms. The number of signals and their multiplicities would provide insight into the symmetry of the complex in solution. For a dinuclear complex with bridging chlorides, multiple phosphorus environments might be expected, potentially leading to a complex spectrum.
A hypothetical data table summarizing expected NMR data is presented below. The exact chemical shifts and coupling constants would require experimental determination.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Inferred Structural Information |
| ¹H | 6.0 - 8.0 | Multiplets | Aromatic protons of xylbinap ligand |
| 2.0 - 2.5 | Singlets/Multiplets | Methyl protons of xylbinap and dimethylammonium | |
| ¹³C | 120 - 150 | Multiple signals | Aromatic and ipso-carbons of xylbinap |
| 20 - 40 | Multiple signals | Methyl carbons of xylbinap and dimethylammonium | |
| ³¹P | 30 - 60 | Singlets/Doublets | Coordinated phosphine (B1218219) ligands |
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the complex. By providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion, HRMS can definitively establish the elemental composition. For [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3], which has a molecular formula of C106H104Cl5NP4Ru2, the expected monoisotopic mass would be a key data point for characterization. chemimpex.comfishersci.ca The isotopic pattern, particularly for ruthenium and chlorine, would further corroborate the proposed formula.
| Ion Fragment | Calculated m/z | Technique | Purpose |
| [C106H104Cl5NP4Ru2 + H]⁺ | ~1895.3 | ESI-MS | Confirmation of molecular weight and formula |
| [(RuCl((R)-xylbinap))2(mu-Cl)3]⁻ | ~1849.3 | ESI-MS | Identification of the anionic complex |
Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures
IR Spectroscopy: The IR spectrum would be expected to show characteristic bands for the C-H stretching and bending vibrations of the aromatic and methyl groups of the xylbinap and dimethylammonium ligands. The far-IR region would be particularly important for observing the Ru-Cl and Ru-P stretching vibrations, providing direct insight into the coordination environment of the ruthenium centers. The presence of bands corresponding to bridging chlorides (μ-Cl) would be expected at lower frequencies compared to terminal chlorides.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the Ru-P bonds, which often give rise to strong Raman signals.
A summary of expected vibrational frequencies is provided below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique | Significance |
| ν(C-H) aromatic | 3100 - 3000 | IR, Raman | Aromatic C-H stretches in xylbinap |
| ν(C-H) aliphatic | 3000 - 2850 | IR, Raman | Methyl C-H stretches |
| ν(Ru-P) | 500 - 400 | IR, Raman | Ruthenium-phosphine bond strength |
| ν(Ru-Cl) terminal | 350 - 250 | Far-IR, Raman | Terminal ruthenium-chloride bonds |
| ν(Ru-Cl) bridging | 250 - 150 | Far-IR, Raman | Bridging ruthenium-chloride bonds |
X-ray Crystallographic Analysis of Solid-State Architecture
Bridging Chloride Ligand Topologies and Distances
A hypothetical table of key crystallographic parameters is presented below.
| Parameter | Expected Value | Significance |
| Coordination Geometry | Distorted Octahedral | Defines the spatial arrangement of ligands around Ru |
| Ruthenium Oxidation State | +2 | Consistent with the overall charge of the complex |
| Ru-P Bond Lengths | ~2.3 - 2.4 Å | Indicates the strength of the Ru-phosphine interaction |
| Ru-Cl (terminal) Bond Lengths | ~2.4 Å | Standard length for terminal Ru-Cl bonds |
| Ru-(μ-Cl) Bond Lengths | ~2.5 - 2.6 Å | Longer than terminal, characteristic of bridging chlorides |
| Ru···Ru Distance | ~3.5 - 4.0 Å | Indicates the separation of the two metal centers |
Conformational Analysis of the (R)-xylbinap Ligand and Dihedral Angles
The (R)-xylbinap ligand is a member of the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family of chiral diphosphine ligands. A defining characteristic of these ligands is their C2 axial chirality, which arises from restricted rotation (atropisomerism) around the C1-C1' bond connecting the two naphthyl rings. This results in a conformationally locked, skewed arrangement of the two naphthyl units.
The dihedral angle between the two naphthyl planes is a critical parameter that defines the chiral environment projected by the ligand. In a related ruthenium(II) nitrosyl complex containing a binaphthyl Schiff base ligand, this dihedral angle was determined to be 70.2°. rsc.org While the exact angle in [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] would depend on the specific crystal packing forces and coordination geometry, this value provides a reasonable approximation of the significant twist in the binaphthyl backbone.
The large seven-membered chelate ring formed when xylbinap coordinates to the ruthenium center adopts a twisted-chair or boat-like conformation. The bulky 3,5-dimethylphenyl (xylyl) substituents on the phosphorus atoms play a crucial role. They extend outwards, creating a well-defined and sterically hindered chiral pocket around the ruthenium atom. This steric bulk not only influences the precise conformation of the chelate ring but is also fundamental to the enantioselectivity observed when this complex is used in catalysis.
| Parameter | Description | Typical Value |
| Binaphthyl Dihedral Angle | The angle between the planes of the two naphthyl rings. | ~70° |
| P-Ru-P Bite Angle | The angle formed by the phosphorus atoms and the central ruthenium atom. | ~90-95° |
| Chelate Ring Conformation | The conformation of the seven-membered Ru-P-C-C-C-C-P ring. | Twisted-Chair/Boat |
Placement of the [NH2Me2]+ Counter-Ion and Its Interactions within the Crystal Lattice
In the solid state, the crystal lattice of this ionic compound is composed of the large anionic dinuclear ruthenium complex, [(RuCl((R)-xylbinap))2(mu-Cl)3]⁻, and the much smaller dimethylammonium cation, [NH2Me2]⁺. The relative positioning of these ions is dictated by the need to achieve charge neutrality and maximize stabilizing electrostatic interactions.
The primary interaction responsible for anchoring the [NH2Me2]⁺ counter-ion within the crystal lattice is hydrogen bonding. The dimethylammonium cation possesses two acidic protons on the nitrogen atom (N-H) which act as hydrogen bond donors. The anionic ruthenium complex provides multiple acceptor sites in the form of its five chloride ligands (two terminal and three bridging).
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H of [NH2Me2]⁺ | Cl (terminal or bridging) of the anion | N···Cl: 3.2 - 3.4 |
Intermolecular Interactions and Packing Efficiencies in [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]
The assembly of the ions into a stable crystal lattice is governed by a network of non-covalent interactions. rsc.org Beyond the dominant ion-pairing and hydrogen bonding discussed previously, other forces contribute significantly to the supramolecular architecture.
π-π Stacking: The aromatic naphthyl and xylyl rings of the xylbinap ligands provide opportunities for π-π stacking interactions between adjacent complex anions. researchgate.net These interactions, where the electron-rich π systems overlap, add further stability to the crystal packing.
C-H···π Interactions: Unconventional hydrogen bonds, such as those between C-H bonds of the xylyl groups and the π-systems of adjacent aromatic rings, can also play a role in stabilizing the crystal structure. rsc.org
Packing Efficiency refers to the percentage of the total volume of the unit cell that is occupied by the atoms of the molecules. For ideal, hard spheres, this can be as high as 74% for face-centered cubic (FCC) or hexagonal close-packed (HCP) arrangements. researchgate.net However, for large, irregularly shaped organometallic complexes like [(RuCl((R)-xylbinap))2(mu-Cl)3]⁻, achieving such high efficiency is impossible. The packing is a complex compromise between maximizing attractive intermolecular forces and minimizing the volume of empty space (voids) between the bulky, non-spherical ions. The efficiency is therefore expected to be considerably lower than the theoretical maximum for spheres.
Dinuclear Ruthenium Core Connectivity and Inter-Metal Distances
The core of the anionic complex consists of two ruthenium centers in a cofacial bioctahedral arrangement. nih.gov These two metal centers are linked by three bridging chloride ligands, forming a [Ru2(μ-Cl)3] fragment. In addition to the three bridging chlorides, each ruthenium atom is coordinated to one terminal chloride ion and the two phosphorus atoms of a bidentate (R)-xylbinap ligand, completing its distorted octahedral coordination sphere.
The distance between the two ruthenium atoms is a key structural parameter. In such triply bridged dinuclear systems, the Ru-Ru distance is highly dependent on the nature of the other ligands and the oxidation state of the metal, which dictates the presence or absence of a direct metal-metal bond. In a related dinuclear ruthenium(III) complex, a very short Ru-Ru distance of 2.644 Å was observed, indicative of a formal metal-metal bond. mdpi.com However, for the Ru(II)-Ru(II) core in the title compound, a direct, formal metal-metal bond is not necessarily expected. Structural studies on analogous [Ru2Cl3(L)6]²⁺ complexes show Ru-Ru distances that are typically longer. nih.gov The steric repulsion between the two very large (R)-xylbinap ligands likely forces a slightly elongated Ru-Ru separation compared to complexes with smaller ancillary ligands.
| Bond/Distance | Description | Expected Range (Å) |
| Ru-Ru | Distance between the two ruthenium centers. | 2.7 - 3.2 |
| Ru-Cl (bridging) | Bond length between ruthenium and a bridging chloride. | 2.40 - 2.55 |
| Ru-Cl (terminal) | Bond length between ruthenium and a terminal chloride. | 2.35 - 2.45 |
| Ru-P | Bond length between ruthenium and a phosphine donor. | 2.25 - 2.40 |
Ligand Field Theory and Electronic Structure Aspects of Ruthenium in [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]
Each ruthenium center in the complex possesses a +2 oxidation state. uci.edu As a second-row transition metal, ruthenium(II) is a d⁶ ion. uci.edu In the observed distorted octahedral coordination environment, the five degenerate d-orbitals of the ruthenium ion are split into two sets of different energies by the surrounding ligands, a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²).
The magnitude of this energy splitting (Δo) is determined by the nature of the coordinating ligands, as described by the spectrochemical series. The coordination sphere around each ruthenium consists of two strong-field phosphine donors (P) and four weaker-field chloride donors (Cl⁻). Phosphines are known to be strong σ-donors and good π-acceptors, which places them high in the spectrochemical series and results in a large Δo. youtube.com Chloride ions are weak-field π-donors, which produce a smaller Δo. youtube.com The combined effect of two phosphines and four chlorides results in a ligand field strength that is substantial.
For a d⁶ ion, there are two possible electronic configurations:
High-spin: If Δo is smaller than the electron pairing energy (P), the electrons will occupy the orbitals singly before pairing up, leading to a t₂g⁴ e_g² configuration with four unpaired electrons.
Low-spin: If Δo is larger than the electron pairing energy (P), the electrons will fill the lower-energy t₂g orbitals completely before occupying the higher-energy e_g set, resulting in a t₂g⁶ e_g⁰ configuration with no unpaired electrons. numberanalytics.comyoutube.com
For second and third-row transition metals like ruthenium, the ligand field splitting (Δo) is inherently larger than for their first-row counterparts. This fact, combined with the presence of two strong-field phosphine ligands, ensures that Δo is significantly greater than the pairing energy. Therefore, the ruthenium(II) centers in this complex are unequivocally low-spin. numberanalytics.com
The resulting t₂g⁶ e_g⁰ electronic configuration means that all d-electrons are paired. This renders the complex diamagnetic .
| Property | Description | Value/State |
| Metal | Ruthenium | Ru |
| Oxidation State | +2 | |
| d-Electron Count | d⁶ | |
| Coordination Geometry | Distorted Octahedral | |
| Spin State | Determined by Ligand Field Strength (Δo) vs. Pairing Energy (P). | Low-Spin (Δo > P) |
| Electronic Configuration | t₂g⁶ e_g⁰ | |
| Magnetic Property | Diamagnetic (no unpaired electrons) |
Catalytic Performance of Nh2me2 Rucl R Xylbinap 2 Mu Cl 3 in Asymmetric Transformations
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a powerful tool in organic synthesis for the creation of chiral molecules, and ruthenium catalysts based on the BINAP ligand framework are particularly prominent in this field. The subject catalyst, with its (R)-xylbinap ligand, is designed to deliver high levels of stereocontrol in the reduction of prochiral substrates. While specific data for the dimeric salt [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] is often integrated within the broader research on Ru-(R)-xylbinap systems, the catalytic behavior is largely governed by the ruthenium-diphosphine core.
Enantioselective Hydrogenation of Ketones to Chiral Alcohols
The enantioselective hydrogenation of ketones to produce chiral secondary alcohols is a hallmark application of Ru-(R)-xylbinap catalysts. These catalysts, often employed as pre-catalysts in the form of RuCl2((R)-xylbinap)(diamine), have demonstrated exceptional performance in the reduction of a wide array of ketone substrates. For instance, the hydrogenation of acetophenone (B1666503) using a catalyst system composed of RuCl2((S)-xylbinap)((S)-daipen) and a potassium tert-butoxide base at a high substrate-to-catalyst ratio of 100,000, resulted in the quantitative formation of (R)-1-phenylethanol with an impressive 99% enantiomeric excess (ee). tcichemicals.com The use of the sterically demanding 3,5-xylyl groups on the phosphorus atoms of the BINAP ligand is crucial for achieving such high levels of enantioselectivity. tcichemicals.com
The combination of the chiral diphosphine and a chiral diamine ligand creates a highly effective and tunable catalytic environment. The choice of both ligands significantly influences the outcome of the reaction. Research has shown that various substituted acetophenones can be hydrogenated with excellent enantioselectivity, yielding the corresponding chiral alcohols in high yields and ee. iupac.org
| Substrate | Catalyst System | S/C Ratio | H2 Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | Ref |
| Acetophenone | RuCl2((S)-xylbinap)((S)-daipen) / t-BuOK | 100,000 | 8 | 28 | 2-Propanol | 48 | quant. | 99 (R) | tcichemicals.com |
| 4'-Fluoroacetophenone | (S)-XylBINAP/(S)-DAIPEN-Ru | 100,000 | 8 | 28 | 2-Propanol | 48 | >99 | 99 (R) | iupac.org |
| 4'-Chloroacetophenone | (S)-XylBINAP/(S)-DAIPEN-Ru | 100,000 | 8 | 28 | 2-Propanol | 48 | >99 | 98 (R) | iupac.org |
| 4'-Bromoacetophenone | (S)-XylBINAP/(S)-DAIPEN-Ru | 100,000 | 8 | 28 | 2-Propanol | 48 | >99 | 97 (R) | iupac.org |
| 2'-Methylacetophenone | (S)-XylBINAP/(S,S)-DPEN-Ru | 2,000 | 8 | 25 | 2-Propanol | 15 | >99 | 99 (R) | tcichemicals.com |
| 3'-Methylacetophenone | (S)-XylBINAP/(S,S)-DPEN-Ru | 2,000 | 8 | 25 | 2-Propanol | 15 | >99 | 99 (R) | tcichemicals.com |
| 2,2,2-Trifluoroacetophenone | (S)-XylBINAP/(S,S)-DPEN-Ru | 2,000 | 30 | 25 | 2-Propanol | 15 | >99 | 96 (R) | tcichemicals.com |
Diastereoselective Hydrogenation of Unsaturated Compounds
The diastereoselective hydrogenation of unsaturated compounds, particularly cyclic ketones, is another area where ruthenium-based catalysts have proven to be highly effective. The stereochemical outcome of these reactions is influenced by the catalyst, substrate structure, and reaction conditions. For conformationally fixed cyclic ketones like 4-tert-butylcyclohexanone, hydrogenation with a RuCl2(phosphine)2(diamine)/base system proceeds with high diastereoselectivity, favoring the formation of the cis-alcohol. researchgate.net
While specific data for the [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] catalyst in diastereoselective hydrogenation is not extensively detailed in isolation, the principles established with related ruthenium catalysts are applicable. The catalyst's chiral environment directs the approach of hydrogen to one face of the carbonyl group, leading to the preferential formation of one diastereomer.
| Substrate | Catalyst System | Conditions | Diastereomeric Ratio (cis:trans) | Ref |
| 4-tert-Butylcyclohexanone | RuCl2(P(C6H5)3)3/NH2(CH2)2NH2/KOH | - | 98.4:1.6 | researchgate.net |
| 2-Methylcyclohexanone | Hydrous zirconium oxide | Vapor phase, 373 K | 56:44 | nih.gov |
| 4-Methylcyclohexanone | Hydrous zirconium oxide | Vapor phase, 373 K | 27:73 | nih.gov |
Substrate Scope and Functional Group Tolerance in Hydrogenation
A key advantage of the Ru-(R)-xylbinap catalytic systems is their broad substrate scope and tolerance to a wide range of functional groups. This allows for the asymmetric hydrogenation of complex molecules without the need for protecting groups. Research has demonstrated the successful hydrogenation of aromatic ketones bearing various substituents on the aromatic ring, including electron-donating and electron-withdrawing groups, as well as halogens. iupac.org The catalyst has also shown efficacy in the hydrogenation of heteroaromatic ketones, which are important building blocks in medicinal chemistry.
The robustness of these catalysts is highlighted by their ability to reduce ketones in the presence of other reducible functional groups. For example, α,β-unsaturated ketones can be selectively hydrogenated at the C=C bond or the C=O bond depending on the catalyst and reaction conditions.
| Substrate Functional Group | Catalyst System | Result | Ref |
| Fluoro, Chloro, Bromo, Iodo | (S)-XylBINAP/(S)-DAIPEN-Ru | High conversion and ee | iupac.org |
| Trifluoromethyl | (S)-XylBINAP/(S,S)-DPEN-Ru | High conversion and ee | tcichemicals.com |
| Methoxy, Isopropoxycarbonyl | (S)-XylBINAP/(S)-DAIPEN-Ru | High conversion and ee | iupac.org |
| Amino, Nitro | (S)-XylBINAP/(S)-DAIPEN-Ru | High conversion and ee | iupac.org |
| Pyridyl | Ru-DTBM-segphos | High conversion and ee | nih.gov |
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using molecular hydrogen, employing organic molecules like isopropanol (B130326) or formic acid as the hydrogen source. The [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] catalyst and its relatives are also active in this transformation.
ATH of Ketones and Imines Utilizing Various Hydrogen Donors
Ru-(R)-xylbinap and related chiral ruthenium complexes are effective catalysts for the ATH of a variety of ketones and imines. Isopropanol, in the presence of a base, is a commonly used hydrogen donor. Formic acid/triethylamine (B128534) mixtures are also widely employed, particularly for the reduction of imines. The choice of hydrogen donor can influence the reaction rate and, in some cases, the stereoselectivity. For instance, chiral Ru(II) catalysts have been successfully applied to the ATH of a series of ketones, and new methods for synthesizing "tethered" catalysts have been developed to enhance their performance. nih.gov While iron-based catalysts are being explored as a more sustainable alternative, ruthenium complexes remain the benchmark for many ATH reactions. rsc.orgrsc.org
| Substrate | Catalyst System | Hydrogen Donor | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |
| Acetophenone | trans-[RuCl2{(S)-binap}{(S,S)-dpen}] | 2-Propanol | KO-t-C4H9 | 2-Propanol | RT | - | 82 (R) | nih.gov |
| N-Diphenylphosphinyl acyclic imines | Ru-catalysts | Formic acid/Triethylamine | - | - | - | excellent | excellent | nih.gov |
| Aromatic Ketones | Tethered Ru(II) catalysts | Isopropanol | Base | - | - | - | high | nih.gov |
Catalytic Efficiency Metrics: Turnover Frequency (TOF) and Turnover Number (TON)
The efficiency of a catalyst is quantified by its turnover number (TON), which represents the number of substrate molecules converted per molecule of catalyst, and its turnover frequency (TOF), which is the TON per unit of time. The Ru-(R)-xylbinap catalytic systems are renowned for their high efficiency, often achieving very high TONs and TOFs.
In the asymmetric hydrogenation of acetophenone with a (S)-TolBINAP/(S,S)-DPEN-Ru(II) complex, a remarkable TON of 2,400,000 and a TOF of 228,000 h⁻¹ (63 s⁻¹) were achieved. tcichemicals.com These high values underscore the exceptional activity of these catalysts, making them suitable for industrial applications where catalyst loading needs to be minimized. The development of these highly active catalysts is a significant achievement in the field of asymmetric catalysis. tcichemicals.com
| Reaction | Catalyst System | TON | TOF (h⁻¹) | Ref |
| Hydrogenation of Acetophenone | (S)-TolBINAP/(S,S)-DPEN-Ru(II) | 2,400,000 | 228,000 | tcichemicals.com |
| Hydrogenation of 4-tert-Butylcyclohexanone | trans-RuCl2(P(C6H4-4-CH3)3)2(NH2(CH2)2NH2) | 50,000 | 178,000 | researchgate.net |
| Hydrogenation of Cyclohexanone | trans-RuCl2(P(C6H4-4-CH3)3)2(NH2(CH2)2NH2) | 100,000 | 563,000 | researchgate.net |
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] | Dimethylammonium dichlorotri(μ-chloro)bis[(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl]diruthenate(II) |
| (R)-xylbinap | (R)-(+)-2,2'-Bis(di-3,5-xylylphosphino)-1,1'-binaphthyl |
| (S)-xylbinap | (S)-(-)-2,2'-Bis(di-3,5-xylylphosphino)-1,1'-binaphthyl |
| (S)-TolBINAP | (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl |
| (S,S)-DPEN | (S,S)-1,2-Diphenylethylenediamine |
| (S)-daipen | (S)-1,1-Bis(4-methoxyphenyl)-2-isopropylethylenediamine |
| t-BuOK | Potassium tert-butoxide |
| Acetophenone | 1-Phenylethan-1-one |
| 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)ethan-1-one |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethan-1-one |
| 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethan-1-one |
| 2'-Methylacetophenone | 1-(o-Tolyl)ethan-1-one |
| 3'-Methylacetophenone | 1-(m-Tolyl)ethan-1-one |
| 2,2,2-Trifluoroacetophenone | 2,2,2-Trifluoro-1-phenylethan-1-one |
| 4-tert-Butylcyclohexanone | 4-(tert-Butyl)cyclohexan-1-one |
| 2-Methylcyclohexanone | 2-Methylcyclohexan-1-one |
| 4-Methylcyclohexanone | 4-Methylcyclohexan-1-one |
Chemo-, Regio-, and Enantioselectivity in ATH Processes
The hallmark of the [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] catalyst system is its exceptional ability to selectively reduce carbonyl groups while leaving other reducible functionalities, such as carbon-carbon double bonds, untouched. This high level of chemoselectivity is a significant advantage in the synthesis of complex molecules. lookchem.com
In asymmetric transfer hydrogenation (ATH) and related hydrogenation processes, this catalyst, particularly when combined with a chiral diamine ligand, exhibits outstanding enantioselectivity. For instance, the hydrogenation of various aromatic ketones using Ru-XylBINAP complexes can achieve enantiomeric excesses (ee) of over 99%. takasago.comnih.gov This level of stereocontrol is crucial for the production of single-enantiomer pharmaceuticals and fine chemicals.
The regioselectivity of this catalytic system is also noteworthy. In the case of substrates containing multiple similar functional groups, such as diketones, the catalyst can often differentiate between them, leading to the selective hydrogenation of one carbonyl group.
A notable application of this catalyst is in the asymmetric hydrogenation of biaryl ketones to produce chiral benzhydrols, which are important intermediates in the pharmaceutical industry. In these reactions, the RUCY-XylBINAP catalyst has been reported to provide excellent enantiomeric excess, often exceeding 99%. researchgate.netnih.gov
The following table summarizes the performance of a closely related RuCl2((R)-xylbinap)((S,S)-dpen) catalyst in the asymmetric hydrogenation of various ketones, showcasing its high enantioselectivity and broad substrate scope.
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) | Configuration |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 98 | R |
| 2 | 1'-Acetonaphthone | 1-(1-Naphthyl)ethanol | >99 | 95 | R |
| 3 | 2'-Acetonaphthone | 1-(2-Naphthyl)ethanol | >99 | 98 | R |
| 4 | 3-Acetylpyridine | 1-(3-Pyridyl)ethanol | 95 | 92 | R |
| 5 | Cyclopropyl methyl ketone | 1-Cyclopropylethanol | >99 | 85 | R |
Data sourced from studies on Ru-XylBINAP catalyst systems. The specific complex [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] is part of this family of highly effective catalysts.
Exploration of Other Asymmetric Catalytic Applications
While [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] and its derivatives are champions in asymmetric hydrogenation, their application in other areas of asymmetric catalysis is not as extensively documented in the scientific literature.
The use of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] as a catalyst for asymmetric hydroformylation or other carbonylation reactions is not a common application reported in the literature. While ruthenium complexes are known to catalyze such transformations, the research focus for this specific catalyst has been overwhelmingly on hydrogenation reactions. nih.gov
There is a notable absence of reports on the use of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] in asymmetric C-C bond-forming reactions such as the Heck or Suzuki-Miyaura couplings. science.govnih.govlibretexts.org These reactions are typically catalyzed by palladium complexes, although ruthenium-based catalysts have been explored. However, the specific utility of this XylBINAP-containing ruthenium complex in this context has not been established in the reviewed literature.
Similarly, the application of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] in asymmetric oxidation and cycloaddition reactions is not a well-documented area of research. The catalyst's design and electronic properties are highly optimized for hydrogenation pathways, which may not translate to efficiency in these other classes of asymmetric transformations.
Optimization of Reaction Parameters for [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]-Catalyzed Processes
The catalytic efficiency and stereoselectivity of processes catalyzed by [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, pressure, and the nature of any additives is crucial for achieving the desired outcomes. numberanalytics.comrsc.org
The choice of solvent plays a critical role in the performance of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] and related catalysts in asymmetric hydrogenation. Protic solvents, such as 2-propanol and ethanol (B145695), are commonly employed and often participate in the catalytic cycle, for example, by acting as a hydrogen source in transfer hydrogenation. lookchem.comiupac.org
The polarity and coordinating ability of the solvent can influence the stability of the catalytic species and the transition states, thereby affecting both the reaction rate and the enantioselectivity. For instance, in the asymmetric hydrogenation of ketones catalyzed by Ru-BINAP/diamine complexes, a mixture of ethanol and 2-propanol has been found to be effective. core.ac.uk Toluene (B28343) has also been used as a solvent for certain substrates. core.ac.uk
While systematic studies detailing the effect of a wide range of solvents on the catalytic performance of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] are not extensively available, the general principle in asymmetric catalysis is that the optimal solvent is often substrate-dependent and must be determined empirically. The data in the following table illustrates the solvents used in successful asymmetric hydrogenations with a related RUCY-XylBINAP catalyst system.
| Ketone Substrate | Catalyst System | Solvent | Base | H2 Pressure (atm) | ee (%) |
| Acetophenone | (R)-RUCY®-XylBINAP | Ethanol/Isopropanol | t-BuOK | 10 | >99 |
| 4'-Fluoroacetophenone | (R)-RUCY®-XylBINAP | Ethanol/Isopropanol | t-BuOK | 10 | >99 |
| 1-(Thiophen-2-yl)ethan-1-one | (R)-RUCY®-XylBINAP | Isopropanol | t-BuOK | 30 | 95 |
| 1-(Naphthalen-2-yl)ethan-1-one | (R)-RUCY®-XylBINAP | Methanol (B129727) | DBU | 30 | 95 |
This table demonstrates the use of various solvents in achieving high enantioselectivity with a RUCY-XylBINAP catalyst, highlighting the importance of solvent choice in optimizing the reaction. tcichemicals.com
Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] | Dimethylammonium dichlorotri(μ-chloro)bis[(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl]diruthenate(II) |
| (R)-XylBINAP | (R)-(+)-2,2'-Bis(di-3,5-xylylphosphino)-1,1'-binaphthyl |
| RUCY-XylBINAP | A common designation for related ruthenabicyclic complexes containing the XylBINAP ligand, such as RuCl[(R)-daipena][(R)-xylbinap] |
| (S,S)-dpen | (S,S)-1,2-Diphenylethylenediamine |
| t-BuOK | Potassium tert-butoxide |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| Acetophenone | 1-Phenylethan-1-one |
| 1'-Acetonaphthone | 1-(Naphthalen-1-yl)ethan-1-one |
| 2'-Acetonaphthone | 1-(Naphthalen-2-yl)ethan-1-one |
| 3-Acetylpyridine | 1-(Pyridin-3-yl)ethan-1-one |
| Cyclopropyl methyl ketone | 1-Cyclopropylethan-1-one |
| 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)ethan-1-one |
| 1-(Thiophen-2-yl)ethan-1-one | 1-(Thiophen-2-yl)ethan-1-one |
| 1-(Naphthalen-2-yl)ethan-1-one | 1-(Naphthalen-2-yl)ethan-1-one |
| Benzhydrol | Diphenylmethanol |
Temperature, Pressure, and Catalyst Loading Optimization
The efficiency and stereoselectivity of asymmetric hydrogenations catalyzed by ruthenium-phosphine complexes are profoundly influenced by temperature, hydrogen pressure, and catalyst loading. Optimization of these parameters is a critical step in developing a practical and efficient synthetic protocol.
Temperature: The reaction temperature can have a dual effect on the catalytic process. Generally, an increase in temperature leads to a higher reaction rate. However, excessively high temperatures can negatively impact the enantioselectivity of the reaction. This is because the catalyst may exist in equilibrium between different diastereomeric forms, and at higher temperatures, the energy difference between the transition states leading to the different enantiomers may decrease, resulting in a lower enantiomeric excess (ee). Finding the optimal temperature is therefore a trade-off between achieving a reasonable reaction rate and maximizing stereoselectivity.
Pressure: The hydrogen pressure is another crucial parameter in asymmetric hydrogenation. Higher pressures typically increase the concentration of hydrogen in the reaction medium, which can lead to faster reaction rates. However, the effect of pressure on enantioselectivity can vary depending on the substrate and the specific catalytic system. In some cases, high pressures have been shown to improve enantioselectivity, while in others, it may have a detrimental effect or no significant impact. The optimal pressure is often determined empirically for each specific transformation.
Catalyst Loading: The catalyst loading, usually expressed as a substrate-to-catalyst molar ratio (S/C), is a key factor that affects both the efficiency and the economics of a catalytic process. Lowering the catalyst loading is desirable to reduce costs, especially for catalysts containing precious metals like ruthenium. However, a lower catalyst loading may require longer reaction times or more forcing conditions (higher temperature or pressure) to achieve full conversion. The optimization of catalyst loading aims to find the lowest possible amount of catalyst that still provides a high yield and enantioselectivity in a reasonable timeframe. Modern asymmetric hydrogenation catalysts can often achieve high turnover numbers (TON), indicating that a small amount of catalyst can produce a large amount of product. nih.gov
Illustrative Data for Parameter Optimization:
The following table illustrates a hypothetical optimization of reaction conditions for the asymmetric hydrogenation of a generic ketone, catalyzed by [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3].
Table 1: Optimization of Reaction Parameters for Asymmetric Hydrogenation
| Entry | Temperature (°C) | Pressure (atm H₂) | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | 10 | 1.0 | 85 | 92 |
| 2 | 40 | 10 | 1.0 | 98 | 88 |
| 3 | 25 | 50 | 1.0 | 99 | 95 |
| 4 | 40 | 50 | 1.0 | >99 | 91 |
| 5 | 25 | 50 | 0.1 | 70 | 95 |
| 6 | 25 | 50 | 0.01 | 45 | 94 |
This data is illustrative and intended to demonstrate the general trends observed in the optimization of such reactions.
Influence of Co-Catalysts and Additives (e.g., Bases, Acidic Promoters)
The catalytic activity and selectivity of ruthenium-phosphine complexes in asymmetric hydrogenation can often be significantly enhanced by the presence of co-catalysts or additives. The nature of these additives is highly dependent on the substrate being hydrogenated.
For the hydrogenation of simple ketones, which often lack a coordinating functional group, the addition of a base is frequently necessary. nih.gov The base can play multiple roles, including the deprotonation of a catalyst precursor to generate the active catalytic species or facilitating the substrate activation. Common bases used in these reactions include potassium tert-butoxide (KOtBu), potassium hydroxide (B78521) (KOH), and organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). tcichemicals.com The choice of base and its concentration can have a dramatic impact on both the reaction rate and the enantioselectivity.
In contrast, for the hydrogenation of substrates like β-keto esters, the reaction is often carried out in an alcoholic solvent without the need for a strong base. nih.gov In some instances, acidic promoters may be employed to enhance the reactivity of the substrate or the catalyst. The precise role of these additives is often complex and can involve interactions with the catalyst, the substrate, or both, thereby influencing the energetics of the catalytic cycle.
Illustrative Data on the Effect of Additives:
The following table provides a hypothetical example of the influence of different bases on the asymmetric hydrogenation of a simple ketone.
Table 2: Influence of Basic Additives on Catalytic Performance
| Entry | Additive (equiv.) | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | None | Methanol | <5 | - |
| 2 | KOtBu (2.0) | Isopropanol | >99 | 98 |
| 3 | KOH (2.0) | Isopropanol | 95 | 96 |
| 4 | DBU (2.0) | Ethanol/Isopropanol | 92 | 94 |
This data is illustrative and intended to show the general effect of basic additives in such reactions.
Analysis of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)
The success of an asymmetric transformation is quantified by the stereochemical purity of the product. The two key parameters used for this assessment are the enantiomeric excess (ee) and the diastereomeric ratio (dr).
Enantiomeric Excess (ee): For a reaction that produces a pair of enantiomers, the enantiomeric excess is a measure of the purity of the desired enantiomer in the mixture. It is defined as the absolute difference in the mole fractions of the two enantiomers. An ee of 100% indicates that only one enantiomer is present, while an ee of 0% signifies a racemic mixture (an equal amount of both enantiomers). The ee is a direct reflection of the catalyst's ability to differentiate between the two prochiral faces of the substrate.
Diastereomeric Ratio (dr): When a reaction can produce two or more diastereomers, the diastereomeric ratio indicates the relative proportion of these stereoisomers. In the context of hydrogenation, if the substrate already contains a chiral center, the hydrogenation of a prochiral functional group can lead to the formation of diastereomers. The dr is a measure of the catalyst's ability to control the formation of one diastereomer over the others. A high dr is often desirable, especially when a specific diastereomer is the target molecule.
The determination of ee and dr is typically carried out using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), or by Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.
Illustrative Data for Substrate Scope and Stereoselectivity:
The following table presents hypothetical results for the asymmetric hydrogenation of various ketones catalyzed by [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3], showcasing the typical high enantioselectivities achieved with this class of catalysts.
Table 3: Asymmetric Hydrogenation of Various Ketones
| Entry | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | (R)-1-Phenylethanol | 98 | 99 |
| 2 | 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | 95 | 97 |
| 3 | Methyl acetoacetate | (R)-Methyl 3-hydroxybutanoate | >99 | 98 |
| 4 | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 96 | 96 |
This data is illustrative and represents the high levels of stereocontrol typically observed with Noyori-type catalysts.
Mechanistic Investigations of Catalysis Mediated by Nh2me2 Rucl R Xylbinap 2 Mu Cl 3
Proposed Catalytic Cycles for Asymmetric Hydrogenation and Transfer Hydrogenation
The dimeric complex [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] is a stable precatalyst that, under reaction conditions, undergoes activation to form the catalytically active species. This activation process involves the cleavage of the chloride bridges that hold the two ruthenium centers together. This dissociation is typically facilitated by the solvent or other components of the reaction mixture, leading to the formation of a mononuclear ruthenium complex.
This transformation is a crucial first step, as the resulting 16-electron mononuclear species is coordinatively unsaturated and thus capable of interacting with the reactants. The general scheme for this activation can be represented as:
[(RuCl((R)-xylbinap))2(μ-Cl)3]⁻ + L → 2 [RuCl2((R)-xylbinap)(L)] (where L can be a solvent molecule or another ligand)
The presence of a base is often essential in the subsequent steps to generate the active hydride species.
Once the active mononuclear ruthenium species is formed, the generation of a ruthenium-hydride intermediate is the next critical step. The pathway for hydride formation differs between asymmetric hydrogenation (using H2 gas) and asymmetric transfer hydrogenation (using a hydrogen donor like isopropanol (B130326) or formic acid).
In asymmetric hydrogenation: The mononuclear ruthenium complex reacts with molecular hydrogen in the presence of a base. This process involves the heterolytic cleavage of the H-H bond, leading to the formation of a ruthenium hydride and a protonated base.
In asymmetric transfer hydrogenation: A hydrogen donor molecule, such as isopropanol, coordinates to the ruthenium center. In the presence of a base, a β-hydride elimination occurs, transferring a hydride to the ruthenium and forming a ketone (acetone in the case of isopropanol) and a protonated base.
The resulting ruthenium-hydride species is the key intermediate responsible for the reduction of the substrate. The transfer of the hydride from the ruthenium center to the coordinated substrate is a pivotal step in the catalytic cycle.
The substrate, typically a ketone or an imine, coordinates to the ruthenium-hydride complex. This coordination is often facilitated by the displacement of a weakly bound ligand. The geometry of this catalyst-substrate complex is crucial for the subsequent stereochemical outcome.
The stereodetermining step of the reaction is the migratory insertion of the hydride from the ruthenium center to the prochiral carbon of the substrate. The enantioselectivity of the reaction is dictated by the facial selectivity of this hydride transfer, which is controlled by the chiral environment created by the (R)-xylbinap ligand. The catalyst-substrate complex can exist in two diastereomeric forms, one leading to the (R)-product and the other to the (S)-product. The energy difference between the transition states for the formation of these two diastereomers determines the enantiomeric excess of the product. After the hydride transfer, the reduced product is released, and the catalyst is regenerated to re-enter the catalytic cycle.
Role of the (R)-xylbinap Ligand in Chiral Induction and Stereochemical Control
The (R)-xylbinap ligand, a derivative of BINAP, is the cornerstone of the high enantioselectivity achieved with this catalytic system. Its unique structural and electronic properties create a well-defined chiral environment around the ruthenium center, effectively discriminating between the two prochiral faces of the substrate.
The (R)-xylbinap ligand possesses a C2-symmetric chiral backbone, which imparts a twisted, chiral conformation to the chelate ring upon coordination to the ruthenium center. The bulky 3,5-xylyl groups on the phosphorus atoms extend outwards, creating a "chiral pocket" around the active site.
Steric Effects: The steric bulk of the xylyl groups plays a crucial role in orienting the incoming substrate in a specific manner to minimize steric repulsion. This steric hindrance favors the coordination of the substrate from one of the prochiral faces over the other, leading to a preferential formation of one enantiomer.
The interplay of these steric and electronic effects is finely tuned to create a highly selective catalytic environment.
In addition to steric and electronic effects, non-covalent interactions between the catalyst and the substrate are increasingly recognized as playing a vital role in enantioselection. nih.gov These interactions, although weaker than covalent bonds, can significantly stabilize the transition state leading to the major enantiomer.
Key non-covalent interactions that can influence the stereochemical outcome include:
CH-π Interactions: Interactions between the C-H bonds of the substrate and the aromatic rings of the xylbinap ligand can help to lock the substrate into a specific conformation within the chiral pocket.
π-π Stacking: Aromatic rings on the substrate can engage in π-π stacking interactions with the aromatic framework of the ligand.
Hydrogen Bonding: If the substrate contains hydrogen bond donors or acceptors, these can interact with appropriate functionalities on the ligand or other coordinated species.
These subtle yet significant interactions contribute to the stabilization of the favored transition state, thereby enhancing the enantioselectivity of the hydrogenation process. The cooperative effect of these non-covalent forces, in conjunction with the steric and electronic properties of the (R)-xylbinap ligand, is responsible for the remarkable levels of stereochemical control exhibited by catalysts derived from [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3].
Dynamic Behavior of Bridging Chloride Ligands and Their Lability
The solid-state structure of the [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] complex features two ruthenium centers linked by three bridging chloride (μ-Cl) ligands. This dimeric structure is generally considered the pre-catalyst form. The initiation of the catalytic cycle necessitates the cleavage of this dinuclear structure into monomeric, catalytically active ruthenium species. This process is critically dependent on the lability of the bridging chloride ligands.
The cleavage of the Ru-(μ-Cl)-Ru bonds is typically promoted by the reaction solvent or additives. In coordinating solvents such as alcohols (e.g., methanol (B129727), ethanol), solvent molecules can coordinate to the ruthenium center, displacing a chloride ligand and facilitating the dissociation of the dimer. Studies on analogous dimeric ruthenium-diphosphine complexes, such as [RuCl2(arene)]2, have shown that the presence of the Ru–Cl bond can lead to a complex equilibrium of species in solution, including covalent dimers, monomers, ion pairs, and free ions. nih.gov The extent of this dissociation is highly solvent-dependent; ionization and dimer cleavage are more pronounced in polar, coordinating solvents compared to non-polar solvents like dichloromethane. nih.gov
The lability of these bridging ligands can be represented by the following equilibrium:
[(RuCl(xylbinap))₂ (μ-Cl)₃]⁻ + Solvent ⇌ 2 [RuCl₂(xylbinap)(Solvent)]
Significance of the [NH2Me2]+ Counter-Ion in Catalytic Pathways
The non-coordinating counter-ion, in this case, dimethylammonium ([NH2Me2]⁺), is often viewed as a simple charge-balancing spectator. However, extensive research in asymmetric catalysis has revealed that counter-ions can play a profound and active role in the catalytic cycle, influencing both activity and enantioselectivity through various non-covalent interactions.
In solution, the cationic [NH2Me2]⁺ and the anionic ruthenium complex [(RuCl((R)-xylbinap))₂(μ-Cl)₃]⁻ exist as an ion pair. The nature and intimacy of this ion pair—whether it is a contact ion pair (CIP), a solvent-separated ion pair (SSIP), or dissociated free ions—can significantly impact the catalyst's behavior. nih.gov This concept, known as asymmetric ion-pairing catalysis, posits that a chiral ion can induce enantioselectivity in a reaction involving its counter-ion. nih.govnih.gov
During the catalytic cycle, as the anionic ruthenium complex undergoes transformations, the [NH2Me2]⁺ cation remains in close proximity. It can influence the steric and electronic environment of the catalytic center through electrostatic interactions. These interactions can:
Stabilize Transition States: The cation can stabilize the charged transition states that determine the enantioselectivity of the reaction. By forming a well-defined, chiral secondary coordination sphere around the anionic ruthenium center, the [NH2Me2]⁺ ion can create a more ordered transition state assembly, amplifying the stereochemical information transfer from the (R)-xylbinap ligand to the substrate.
Influence Reactivity: The tightness of the ion pair can affect the lability of other ligands and the accessibility of the catalytic site to the substrate. Dynamic NMR studies on other catalytic systems have shown that ion pair reorganization can be a key factor in reactivity. northwestern.edu A looser ion pair might lead to a more reactive, "naked" anionic catalyst, while a tighter ion pair could modulate reactivity and enhance selectivity. The choice of solvent plays a critical role here, as it directly influences the degree of ion pairing.
The influence of the counter-ion is a well-documented phenomenon in Noyori-type catalysts, where changing the counter-anion has been shown to have a remarkable effect on enantioselectivity in the asymmetric hydrogenation of certain substrates. researchgate.net By analogy, the [NH2Me2]⁺ cation is expected to be an integral component of the chiral environment.
In hydrogenations that proceed via a metal-ligand bifunctional mechanism, proton transfer steps are crucial. Noyori's "second generation" catalysts, for example, operate via a concerted transfer of a hydride from the metal (Ru-H) and a proton from a ligand (N-H) to the ketone substrate. semanticscholar.org While the [(RuCl((R)-xylbinap))₂(μ-Cl)₃]⁻ complex does not possess a classic N-H bond for this mechanism, the [NH2Me2]⁺ counter-ion, with its two acidic protons, can potentially participate in proton transfer events.
In-situ Spectroscopic Probing of Reaction Intermediates
To elucidate the proposed mechanistic steps, direct observation of the catalyst and its intermediates under actual reaction conditions is essential. In-situ and operando spectroscopic techniques are powerful tools for this purpose, providing real-time snapshots of the catalytic system at a molecular level. nih.gov
Operando Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally well-suited for studying homogeneous catalytic reactions. By monitoring the reaction directly in an NMR tube, one can track the disappearance of the pre-catalyst, the formation of active species and intermediates, and the conversion of substrate to product.
³¹P NMR: This is a key technique for this system due to the phosphorus-containing xylbinap ligand. The cleavage of the dinuclear pre-catalyst into monomeric species would be expected to cause a significant change in the chemical shift and multiplicity of the phosphorus signals. The coordination of substrates or the formation of ruthenium-hydride species would also perturb the electronic environment of the phosphorus atoms, providing a diagnostic handle for these intermediates. researchgate.net
¹H NMR: The high-field region of the ¹H NMR spectrum (-5 to -25 ppm) is particularly informative for detecting the formation of ruthenium-hydride (Ru-H) species, which are key intermediates in hydrogenation catalysis. researchgate.net Time-series ¹H NMR experiments can quantify the rate of hydride formation upon activation of the pre-catalyst with a base or hydrogen gas.
The table below summarizes hypothetical ¹H and ³¹P NMR chemical shifts for key species in a catalytic hydrogenation, based on data from analogous systems.
| Species | Type | ¹H Chemical Shift (ppm) (Ru-H) | ³¹P Chemical Shift (ppm) |
| [(RuCl(xylbinap))₂(μ-Cl)₃]⁻ | Pre-catalyst | N/A | ~45 (broad) |
| [RuCl₂(xylbinap)(Solvent)] | Monomer | N/A | ~50 (sharp) |
| [RuH(Cl)(xylbinap)(Solvent)] | Active Hydride | -10 to -20 | ~65 (doublet) |
| [RuH(Substrate)(xylbinap)]⁺ | Substrate Adduct | -5 to -15 | ~60 (doublet) |
Operando Infrared (IR) spectroscopy can monitor changes in the vibrational modes of ligands and substrates upon coordination to the ruthenium center. For example, in the hydrogenation of a ketone, the C=O stretching frequency (typically ~1715 cm⁻¹) would shift upon coordination to the ruthenium atom. This technique is particularly powerful for identifying catalyst-substrate adducts and for studying reactions under high pressure where NMR may be challenging.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact, charged catalyst complexes and intermediates from the solution phase to the gas phase for mass analysis. escholarship.org It is an invaluable tool for identifying transient species that may be present at concentrations too low to be detected by NMR.
For the catalytic system based on [NH2Me2][(RuCl((R)-xylbinap))₂(μ-Cl)₃], ESI-MS experiments (likely in negative ion mode to detect the anionic complex) could be used to:
Confirm the mass of the intact dinuclear anion, [(RuCl(xylbinap))₂(μ-Cl)₃]⁻.
Detect monomeric species formed upon dimer cleavage, such as [RuCl₂(xylbinap)]⁻ or solvent adducts.
Identify key catalytic intermediates, such as the ruthenium-hydride species [RuHCl(xylbinap)]⁻.
Observe catalyst-substrate or catalyst-product adducts, providing direct evidence for the coordination of these species during the cycle.
A previous ESI-MS study of a related ruthenium-catalyzed transfer hydrogenation detected key Ru-Cl, Ru-amide, and Ru-H intermediates, demonstrating the power of this technique to map out a catalytic cycle. stanford.edu By coupling ESI-MS with tandem MS (MS/MS), fragmentation patterns of the observed ions can be analyzed to confirm their composition and structure. stanford.edu
Kinetic Studies and Rate Law Determination for [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]-Catalyzed Reactions
Detailed kinetic studies and the determination of a precise rate law are fundamental to elucidating the mechanism of a catalytic reaction. For the ruthenium complex, [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3], a widely recognized catalyst in asymmetric synthesis, understanding its kinetic behavior is crucial for optimizing reaction conditions and expanding its synthetic utility. However, a comprehensive review of publicly available scientific literature and chemical databases indicates a notable absence of specific, in-depth kinetic studies and determined rate laws for reactions directly catalyzed by this compound.
While the catalytic efficacy of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] in various organic transformations, particularly asymmetric hydrogenations, is well-documented, the quantitative analysis of its reaction rates under varying conditions remains an area with limited published data. General principles of catalysis by related ruthenium-phosphine complexes suggest that the reaction rate would likely exhibit a dependence on the concentrations of the catalyst, the substrate, and, in the case of hydrogenation, the pressure of hydrogen gas.
Typically, kinetic investigations for such catalytic systems would involve a systematic variation of these parameters while monitoring the reaction progress over time. The data obtained from such experiments would then be used to derive an empirical rate law of the form:
Rate = k[Catalyst]^x[Substrate]^y[H2]^z
Where:
k is the rate constant
[Catalyst] is the concentration of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]
[Substrate] is the concentration of the reactant being transformed
[H2] is the partial pressure of hydrogen
x, y, and z are the reaction orders with respect to each component.
The determination of these orders would provide significant insight into the catalytic cycle, including the rate-determining step and the nature of the active catalytic species.
Hypothetical Data Tables for Kinetic Analysis:
To illustrate the type of data that would be generated from such studies, the following hypothetical data tables are presented. It is crucial to emphasize that these tables are representative examples and are not based on actual experimental results for [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]-catalyzed reactions, due to the aforementioned lack of available data.
Table 1: Hypothetical Data for Determining the Order with Respect to the Catalyst
| Experiment | [Catalyst] (mol/L) | [Substrate] (mol/L) | H2 Pressure (atm) | Initial Rate (mol/L·s) |
| 1 | 0.001 | 0.1 | 10 | 1.5 x 10⁻⁵ |
| 2 | 0.002 | 0.1 | 10 | 3.0 x 10⁻⁵ |
| 3 | 0.003 | 0.1 | 10 | 4.5 x 10⁻⁵ |
In this hypothetical scenario, doubling the catalyst concentration doubles the initial rate, suggesting a first-order dependence on the catalyst (x = 1).
Table 2: Hypothetical Data for Determining the Order with Respect to the Substrate
| Experiment | [Catalyst] (mol/L) | [Substrate] (mol/L) | H2 Pressure (atm) | Initial Rate (mol/L·s) |
| 1 | 0.001 | 0.1 | 10 | 1.5 x 10⁻⁵ |
| 4 | 0.001 | 0.2 | 10 | 3.0 x 10⁻⁵ |
| 5 | 0.001 | 0.3 | 10 | 4.5 x 10⁻⁵ |
This hypothetical data suggests that the reaction rate is directly proportional to the substrate concentration, indicating a first-order dependence (y = 1).
Table 3: Hypothetical Data for Determining the Order with Respect to Hydrogen Pressure
| Experiment | [Catalyst] (mol/L) | [Substrate] (mol/L) | H2 Pressure (atm) | Initial Rate (mol/L·s) |
| 1 | 0.001 | 0.1 | 10 | 1.5 x 10⁻⁵ |
| 6 | 0.001 | 0.1 | 20 | 3.0 x 10⁻⁵ |
| 7 | 0.001 | 0.1 | 30 | 4.5 x 10⁻⁵ |
In this example, the rate increases linearly with hydrogen pressure, implying a first-order dependence (z = 1).
Based on this hypothetical data, the derived rate law would be:
Rate = k[Catalyst][Substrate][H2]
The rate constant, k, could then be calculated from the data in any of the experiments.
Concluding Remarks on Mechanistic Investigations:
The absence of published, detailed kinetic studies for [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] highlights a gap in the understanding of its catalytic mechanism. While its synthetic applications are appreciated, a thorough investigation into its reaction kinetics would be invaluable for the scientific community. Such research would not only allow for the optimization of processes utilizing this specific catalyst but also contribute to the broader understanding of asymmetric catalysis by ruthenium-diphosphine complexes. Future research in this area would be a significant contribution to the field of organometallic chemistry and catalysis.
Computational and Theoretical Studies on Nh2me2 Rucl R Xylbinap 2 Mu Cl 3
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying large molecules like ruthenium-phosphine complexes. DFT calculations are instrumental in analyzing the electronic structure, which governs the complex's stability, geometry, and reactivity.
A fundamental step in any computational study is the geometry optimization of the molecular structure. This process seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface, representing a stable or metastable state (ground state or intermediate). For a catalytic complex, the geometries of the resting state, substrate-bound intermediates, and transition states are all crucial.
In studies of related Ru-BINAP catalysts, geometry optimization is used to predict key structural parameters such as Ru-P and Ru-Cl bond lengths and the P-Ru-P bite angle of the diphosphine ligand. These calculated geometries can be compared with experimental data from X-ray crystallography, where available, to validate the chosen computational method. The optimization of transition state geometries is particularly vital, as these structures correspond to the highest energy point along a reaction coordinate and are key to understanding reaction barriers.
Table 1: Representative Calculated Geometric Parameters for a Related Ru(II)-BINAP Complex Fragment (Note: This data is illustrative and based on typical findings for related Ru-BINAP systems, not the specific title compound.)
| Parameter | Optimized Value (Å or °) |
| Ru-P Bond Length | 2.35 - 2.45 Å |
| Ru-Cl Bond Length | 2.40 - 2.50 Å |
| P-Ru-P Bite Angle | ~92° |
| Ru-N Distance (in amido complexes) | ~2.15 Å |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a complex's reactivity. The energy and spatial distribution of these orbitals indicate where a complex is likely to act as a nucleophile (donating electrons from the HOMO) or an electrophile (accepting electrons into the LUMO).
For ruthenium catalysts, the HOMO is often localized on the metal center and the phosphine (B1218219) ligands, while the LUMO is typically centered on the ruthenium and its ancillary ligands. The HOMO-LUMO energy gap is a critical descriptor of chemical stability; a larger gap implies higher stability and lower reactivity. In catalytic cycles, the interaction of the catalyst's FMOs with the FMOs of the substrates dictates the initial steps of the reaction.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Model Ru-Catalyst (Note: These values are representative for demonstrating the concept and are derived from general knowledge of similar complexes.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Primarily composed of Ru d-orbitals; indicates nucleophilic character. |
| LUMO | -2.1 | Primarily composed of Ru d-orbitals and ligand π*-orbitals; indicates electrophilic character. |
| HOMO-LUMO Gap | 3.7 | Suggests high kinetic stability of the complex. |
Understanding how electron density is distributed within the complex is crucial for predicting its behavior. Computational methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis are used to assign partial atomic charges. This reveals the electrophilic and nucleophilic sites within the molecule. For instance, the ruthenium center in such complexes is expected to carry a significant positive charge, making it a Lewis acidic site susceptible to coordination by electron-rich substrates.
Bond order or bond index calculations quantify the nature of the chemical bonds (e.g., single, double, or partial bonds) between atoms. This analysis can confirm the expected bonding patterns and highlight any unusual interactions, such as agostic interactions (a C-H bond coordinating to the metal center), which can play a significant role in stabilizing intermediates and transition states in catalytic cycles.
Computational Elucidation of Reaction Mechanisms and Energy Landscapes
Beyond static electronic properties, DFT is extensively used to map out the entire reaction pathway for a catalytic process. This involves calculating the energies of all intermediates and transition states, resulting in an energy landscape or reaction profile.
Furthermore, in asymmetric catalysis, the origin of enantioselectivity is of paramount importance. Computational studies can elucidate the "enantioselectivity-determining step" by comparing the energy barriers of the two competing pathways that lead to the (R) and (S) products. The difference in these activation energies (ΔΔG‡) directly correlates with the predicted enantiomeric excess (ee). The analysis of the transition state structures for these competing pathways reveals the specific steric and electronic interactions—such as CH-π interactions between the substrate and the phenyl rings of the BINAP ligand—that favor the formation of one enantiomer over the other.
Table 3: Example Energy Data for Competing Enantioselective Pathways (Note: This data is hypothetical, illustrating the principles of identifying the enantioselectivity-determining step in a related catalytic hydrogenation.)
| Parameter | Pathway to (R)-Product | Pathway to (S)-Product |
| Activation Free Energy (ΔG‡) | 15.2 kcal/mol | 17.5 kcal/mol |
| Energy Difference (ΔΔG‡) | - | 2.3 kcal/mol |
| Predicted Enantiomeric Excess (ee) | - | >99% in favor of (R) |
While DFT calculations provide the relative energies of stationary points on the potential energy surface, microkinetic modeling bridges the gap between these fundamental parameters and macroscopic, experimentally observable reaction rates. This advanced modeling technique uses the energies and entropies of all calculated intermediates and transition states to construct a kinetic model of the entire reaction network.
Prediction of Enantiomeric Excess through Transition State Analysis
The prediction of enantiomeric excess (e.e.) in asymmetric catalysis is a significant achievement of computational chemistry, providing insights that guide the development of more selective catalysts. For the chiral complex [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3], which is utilized in asymmetric hydrogenation reactions, transition state analysis via quantum mechanical calculations, particularly Density Functional Theory (DFT), is the primary tool for rationalizing and predicting stereochemical outcomes.
The origin of enantioselectivity lies in the energy difference between the diastereomeric transition states leading to the (R) and (S) products. The favored enantiomer is formed via the lower energy transition state pathway. Computational models are constructed for the reaction of the catalyst with a prochiral substrate, and the geometries and energies of the transition states for the two possible stereochemical pathways are calculated.
A key aspect of this analysis is the identification of the rate- and stereo-determining step. In many ruthenium-catalyzed hydrogenations, this is the hydride transfer from the metal center to the substrate. The non-covalent interactions between the substrate and the chiral ligand in the transition state are crucial in differentiating the energies of the two pathways. For catalysts employing BINAP-type ligands like (R)-xylbinap, the bulky substituents on the phosphine groups and the inherent chirality of the binaphthyl backbone create a well-defined chiral pocket.
Studies on analogous Ru-BINAP and Ru-XylBINAP systems have demonstrated that the major product enantiomer can be correctly predicted by comparing the relative free energies (ΔG‡) of the competing transition states. researchgate.netnih.gov The enantiomeric excess can be estimated using the following equation, derived from the relationship between the Gibbs free energy difference of the two transition states (ΔΔG‡) and the ratio of the rate constants (k_major / k_minor) at a given temperature (T):
e.e. (%) = [ (k_major - k_minor) / (k_major + k_minor) ] * 100
where ΔΔG‡ = -RT * ln(k_major / k_minor)
Detailed computational analyses on similar systems have revealed that steric repulsion between the substrate and the xylyl groups of the xylbinap ligand is a dominant factor in destabilizing the transition state leading to the minor enantiomer. nih.gov
Table 1: Illustrative Data from Transition State Analysis of a Model Ru-XylBINAP Catalyzed Ketone Hydrogenation
| Transition State | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Enantiomeric Excess (e.e.) at 298 K (%) | Experimental Enantiomeric Excess (e.e.) (%) |
| TS-Major (leading to R-product) | 0.0 | 98.6 | >99 (R) |
| TS-Minor (leading to S-product) | 2.5 |
Note: This data is illustrative and based on findings from similar Ru-BINAP systems. Specific values for the title compound would require a dedicated computational study.
In Silico Design Principles for Rational Modification of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] Analogs
In silico design, or computer-aided molecular design, offers a rational and efficient approach to developing new catalysts with improved properties, such as higher activity, better selectivity, or broader substrate scope. nih.govwiley.com For a catalyst like [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3], computational methods can guide the design of analogs by predicting the effect of structural modifications on catalytic performance.
The key principles for the in silico design of analogs of this complex revolve around modifying the (R)-xylbinap ligand to fine-tune the electronic and steric properties of the catalyst.
Electronic Tuning: The electron-donating or -withdrawing nature of substituents on the phenyl rings of the phosphine can influence the electron density at the ruthenium center. This, in turn, affects the catalyst's reactivity. Computational methods can predict how different substituents will alter the electronic properties of the catalyst and its interaction with the substrate. sigmaaldrich.com
Steric Tuning: The size and shape of the chiral pocket are determined by the steric bulk of the ligand. By systematically modifying the substituents on the xylbinap backbone, it is possible to tailor the chiral environment to better accommodate a specific substrate and enhance enantioselectivity. nih.gov For example, introducing bulkier groups can increase steric repulsion in the transition state leading to the undesired enantiomer.
Conformational Control: Modifications to the ligand can also influence its conformational preferences. Computational studies can be used to design ligands with a more rigid and pre-organized structure, which can reduce the entropic penalty upon substrate binding and lead to higher catalytic efficiency. nih.gov
The process of in silico design typically involves creating a virtual library of candidate analogs and then using computational screening to evaluate their potential. This often involves a multi-tiered approach, starting with less computationally expensive methods like molecular mechanics and progressing to more accurate but demanding quantum mechanical calculations for the most promising candidates. mdpi.com
Table 4: In Silico Design Strategies for [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] Analogs
| Design Strategy | Modification to (R)-xylbinap Ligand | Predicted Effect |
| Enhanced Steric Hindrance | Introduction of bulkier groups at the 3,5-positions of the phenyl rings (e.g., tert-butyl) | Increased steric repulsion in the minor transition state, leading to higher enantioselectivity. |
| Electronic Modulation | Introduction of electron-donating (e.g., -OMe) or electron-withdrawing (e.g., -CF3) groups on the phenyl rings | Tuning of the catalyst's Lewis acidity and redox potential, potentially improving reaction rates. |
| Backbone Rigidification | Introduction of bridging units or intramolecular hydrogen bonding sites | Reduced conformational flexibility, leading to a more pre-organized catalytic pocket and potentially higher turnover frequencies. |
| Substrate-Specific Pocket Design | Tailoring the shape and size of the chiral pocket to match a specific substrate | Improved binding affinity and selectivity for a target substrate. |
Catalyst Recovery, Immobilization, and Reusability of Nh2me2 Rucl R Xylbinap 2 Mu Cl 3
Strategies for Homogeneous Catalyst Separation and Recycling
Homogeneous catalysts, like [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3], exist in the same phase as the reactants and products, which ensures high activity and selectivity but complicates their separation from the final product mixture. The cost associated with ruthenium and the chiral (R)-xylbinap ligand necessitates efficient recovery to make processes economically feasible. google.com
One primary strategy is extraction . A process developed for other homogeneous ruthenium-phosphine catalysts involves extractive recovery using a hydrophobic solvent, sometimes paired with a hydrophilic solvent. google.com After the reaction, the product mixture is treated with an appropriate solvent system that selectively dissolves the catalyst, leaving the desired product in a separate phase. The catalyst can then be recovered from the extract phase and recycled. Given the ionic nature of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3], its solubility characteristics could be exploited in a similar liquid-liquid extraction protocol.
Another approach is the creation of a homogeneous catalysis-biphasic separation (HCBS) system . In one such system developed for a related Ru-BINAP catalyst, the reaction is carried out in a solvent like methanol (B129727) where the catalyst is soluble. nih.gov After the reaction, the solvent is removed, and a non-polar solvent (e.g., n-hexane) is added. The product dissolves in the hexane, while the catalyst, which is insoluble, precipitates and can be separated by filtration or centrifugation for reuse. nih.gov This method avoids large quantities of additional carrier liquids and could be adapted for the [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] complex.
Heterogenization Approaches for [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]
Heterogenization involves anchoring the homogeneous catalyst onto a solid support, combining the high selectivity of homogeneous catalysis with the ease of separation of heterogeneous catalysis. This is a leading strategy for improving the reusability of catalysts like [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]. escholarship.org
Covalent grafting provides a robust method for immobilization by creating a strong chemical bond between the catalyst (or its ligand) and the support material, minimizing leaching. Silica (B1680970) (SiO2) is a common support due to its high surface area, mechanical stability, and porous nature. samaterials.commdpi.com
The strategy for a similar catalyst, BINAP-Ru, involves modifying the BINAP ligand with a functional group that can react with the surface of the support. rsc.org For instance, the xylbinap ligand in the target complex could be derivatized with a silane-containing moiety. This functionalized ligand would then be reacted with silica gel to form a covalent Si-O-Si bond. The ruthenium metal center is subsequently introduced to form the immobilized catalyst. This method prevents side reactions of the sensitive phosphine (B1218219) groups with the silica surface silanol (B1196071) groups. rsc.org The resulting solid catalyst can be easily filtered from the reaction mixture and reused.
Table 1: Illustrative Data for Covalent Grafting of a Ru-Phosphine Catalyst
| Support Material | Grafting Method | Catalyst Type | Key Finding | Reference |
|---|---|---|---|---|
| Silica (High Pore Volume) | Ligand functionalization and reaction with silica surface | BINAP-Ru | Successful immobilization with retention of catalytic activity over multiple cycles. | rsc.org |
| Mesoporous Silica (MCF) | Functionalization of support with an anchor group for covalent attachment | Cyclopentadienyl Ruthenium Complex | Immobilization led to a decrease in initial activity but achieved complete conversion over a longer reaction time. | mdpi.com |
| Covalent Triazine Framework (CTF) | Immobilization of silica onto the CTF support | TPT-TAT/silica | The silica-modified framework created new, highly active catalytic sites. | nih.gov |
Encapsulation, or "ship-in-a-bottle" synthesis, involves trapping the catalyst within the nanocavities of highly porous materials like Metal-Organic Frameworks (MOFs) or zeolites. lu.seresearchgate.net These materials have well-defined pore structures that are large enough to allow reactants and products to diffuse in and out but small enough to physically prevent the larger catalyst complex from leaching. mdpi.com
For ruthenium complexes, this method is particularly attractive. Studies have shown that cationic ruthenium catalysts can be successfully immobilized within the pores of a MOF. acs.orgresearchgate.net The confinement within the MOF cavity can also enhance catalytic performance by preventing bimolecular decomposition pathways that sometimes occur in homogeneous solutions. mdpi.comresearchgate.net Given the size of the [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] complex, a MOF with appropriate pore dimensions could serve as an effective host for its heterogenization.
Non-covalent immobilization offers a simpler alternative to covalent grafting, relying on forces such as ionic interactions, hydrogen bonding, or π-π stacking. mdpi.com The ionic nature of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] makes it an ideal candidate for immobilization via ion exchange.
In this strategy, a support with ionic functional groups is used. For example, a MOF functionalized with sulfonate groups (SO3-) can act as an ion-exchange resin. acs.org The dimethylammonium cation, [NH2Me2]+, of the catalyst complex could be exchanged with a cation on the support (e.g., Na+), effectively anchoring the cationic part of the complex within the MOF's pores through strong electrostatic interactions. acs.orgamanote.com This non-covalent bond is often robust enough to prevent leaching, especially when the reaction is conducted in low-polarity solvents.
Table 2: Comparison of Non-Covalent Immobilization Techniques
| Technique | Support Material | Interaction Type | Advantage | Reference |
|---|---|---|---|---|
| Ion Exchange | Sulfonated Metal-Organic Framework (MOF) | Electrostatic | Simple preparation; strong binding for ionic complexes. | acs.org |
| π-Stacking | Benzoyl-functionalized Mesoporous Silica | π-π Interactions | Effective for catalysts with aromatic systems. | mdpi.com |
| Impregnation | Silica Gel | Adsorption / Physisorption | Very simple preparation method. | nih.gov |
Application in Biphasic Catalysis and Ionic Liquid Media
Biphasic catalysis is a powerful technique for catalyst recovery where the reaction occurs in one phase (or at the interface), while the catalyst resides predominantly in a second, immiscible phase. Ionic liquids (ILs) are often used as the catalyst-containing phase due to their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of organometallic complexes.
For ruthenium-phosphine catalysts, a strategy involves using a phosphine ligand functionalized with an ionic liquid moiety. This creates a catalyst that is intrinsically an ionic liquid and can be self-supported. nih.gov A study on a Ru-BINAP system showed that such a catalyst could be used in a homogeneous reaction in methanol. After the reaction, the product was extracted with n-hexane, and the catalyst was recovered and reused up to 12 times with minimal loss of performance. nih.gov The inherent ionic character of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] suggests high solubility in polar ILs, making it a suitable candidate for use in biphasic systems, where it could be retained in the IL phase while the product is extracted by a less polar solvent.
Retention of Catalytic Activity and Stereoselectivity after Immobilization and Recycling
A critical measure of success for any immobilization and recycling strategy is the retention of high catalytic activity and, for chiral catalysts like [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3], high enantioselectivity. While immobilization can sometimes lead to a decrease in catalytic activity due to mass transfer limitations or altered catalyst geometry, many well-designed systems show excellent performance.
Stereoselectivity : For asymmetric reactions, maintaining enantioselectivity is paramount. In many cases, particularly with covalent grafting or encapsulation where the chiral ligand's structure is well-preserved, the enantiomeric excess (ee) of the product remains high across multiple reuse cycles. A study on a recycled chiral Ru-PIL catalyst showed it could be reused 12 times, consistently yielding the product with 97% ee. nih.gov
Leaching : The primary challenge is preventing the leaching of the ruthenium metal or the ligand into the product stream. Robust covalent grafting or strong non-covalent interactions are key to minimizing this issue, which is crucial for both economic reasons and for ensuring the purity of the final product. acs.org
Table 3: Hypothetical Recycling Performance of Immobilized [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] in Asymmetric Hydrogenation *
| Recycle Run | Conversion (%) | Enantiomeric Excess (ee, %) | Ru Leaching (ppm) |
|---|---|---|---|
| 1 | >99 | 98 | <1 |
| 2 | >99 | 98 | <1 |
| 3 | 99 | 97 | 1.2 |
| 4 | 98 | 97 | 1.5 |
| 5 | 96 | 97 | 1.8 |
\This table is illustrative, based on typical performance data for similar recycled ruthenium-phosphine catalysts, such as those reported in the literature. nih.govrsc.org*
Leaching Studies and Evaluation of Catalyst Stability in Heterogeneous Systems
A critical aspect of any heterogenized catalyst system is its stability, particularly with respect to the leaching of the active metal component into the product stream. Leaching not only diminishes the catalyst's activity over time but can also lead to contamination of the final product with the heavy metal, a significant concern in the pharmaceutical and fine chemical industries. Consequently, extensive research has been dedicated to developing robust immobilization techniques that minimize the loss of the ruthenium complex from the support.
Covalent bonding of the catalyst to a solid support, such as silica, is a widely employed and effective strategy. researchgate.netrsc.orgrsc.org Studies on similar BINAP-type ruthenium catalysts immobilized on silica have demonstrated that this approach can significantly curtail leaching. For instance, in the asymmetric hydrogenation of various substrates, the repeated use of silica-immobilized BINAP-Ru catalysts has shown that the catalytic activity can be maintained over several cycles, indicating a strong attachment of the catalyst to the support. researchgate.netrsc.org
Hot filtration tests are a common method used to ascertain whether the catalysis is truly heterogeneous or if leached homogeneous species are responsible for the observed reactivity. In such tests, the solid catalyst is removed from the reaction mixture at the reaction temperature. If the filtrate no longer exhibits catalytic activity, it provides strong evidence that the reaction is occurring on the surface of the solid support and that leaching of active species is minimal.
The stability of these immobilized catalysts is also influenced by the nature of the support material itself. Mesoporous silica, with its high surface area and tunable pore sizes, has proven to be an excellent support for anchoring ruthenium catalysts. rsc.org The well-defined structure of such supports can enhance catalyst stability by preventing aggregation of the active sites and providing a protective environment that hinders leaching. nih.gov
The following table presents representative data for the reusability and leaching of a silica-immobilized (R)-XylBINAP-ruthenium catalyst in the asymmetric hydrogenation of a model β-ketoester. This data is illustrative of the performance that can be expected from such a system.
| Recycle Run | Conversion (%) | Enantiomeric Excess (ee, %) | Ruthenium Leaching (ppm) |
| 1 | >99 | 98.5 | < 1.0 |
| 2 | >99 | 98.3 | < 0.8 |
| 3 | >99 | 98.4 | < 0.8 |
| 4 | 99 | 98.2 | < 0.7 |
| 5 | 98 | 98.0 | < 0.5 |
This table is a representation of typical data found in the literature for similar immobilized Ru-XylBINAP catalysts and is intended for illustrative purposes.
Implications for Sustainable Catalysis and Industrial Scale-Up
The ability to effectively immobilize and reuse catalysts like [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] has profound implications for the advancement of sustainable chemical synthesis and the feasibility of industrial-scale asymmetric hydrogenations. The primary benefits lie in the principles of green chemistry, including waste minimization, atom economy, and the use of catalytic rather than stoichiometric reagents.
By transitioning from a homogeneous to a heterogeneous catalytic system, the often complex and solvent-intensive work-up procedures required to separate the catalyst from the product are significantly simplified. Filtration is typically sufficient to recover the catalyst, which can then be reused in subsequent batches. This not only reduces the consumption of solvents and energy but also minimizes the loss of the valuable ruthenium catalyst and the chiral XylBINAP ligand. researchgate.netrsc.org
The high stability and low leaching characteristics of well-designed immobilized catalysts are crucial for their adoption in industrial processes. The consistent performance over multiple cycles, as indicated by the high conversion and enantioselectivity, ensures product quality and process reliability. Furthermore, the extremely low levels of metal contamination in the final product can alleviate the need for additional, often costly, purification steps to meet the stringent regulations of the pharmaceutical industry.
The development of continuous flow processes utilizing these immobilized catalysts represents a further leap towards highly efficient and sustainable manufacturing. rsc.org Continuous flow reactors offer superior heat and mass transfer, enhanced safety, and the potential for automation, leading to higher productivity and more consistent product quality compared to traditional batch processes. The long-term stability of the immobilized catalyst is paramount in such systems to ensure extended operational lifetimes and minimize downtime.
Structure Activity Relationship Sar Studies and Rational Ligand Modification Strategies Based on Nh2me2 Rucl R Xylbinap 2 Mu Cl 3
Systematic Variation of the Counter-Ion Beyond [NH2Me2]+
The dimethylammonium cation, [NH2Me2]+, in the catalyst formulation is not merely a spectator ion. Its size, shape, and charge distribution can significantly influence the catalyst's properties and behavior in the catalytic cycle.
Influence on Catalyst Solubility, Stability, and Activity
The stability of the catalytic species can also be modulated by the counter-ion. While specific studies on the systematic variation of the counter-ion for the title compound are not extensively documented in publicly available literature, general principles in organometallic catalysis suggest that a bulkier, more non-coordinating counter-ion could lead to a more stable and "naked" anionic ruthenium complex, potentially enhancing its reactivity. Conversely, a smaller, more coordinating counter-ion might lead to stronger ion-pairing, which could stabilize the complex but potentially hinder substrate access to the catalytic sites.
Effects on Ion-Pairing and Catalytic Cycle Dynamics
The interaction between the cationic counter-ion and the anionic ruthenium complex, known as ion-pairing, is a key factor influencing the catalytic cycle. The strength of this interaction can affect the geometry and electronic properties of the active catalytic species.
In the context of asymmetric catalysis, where subtle energetic differences dictate the stereochemical outcome, even weak ion-pairing effects can have a significant impact on enantioselectivity. The counter-ion can influence the conformational dynamics of the chiral ligand and the transition states of the catalytic cycle. For instance, a tightly bound ion pair might favor a specific conformation of the (R)-xylbinap ligand, thereby enhancing the stereochemical control of the reaction.
Investigations into Modified (R)-xylbinap Ligand Systems
The (R)-xylbinap ligand is the primary source of chirality in the catalyst, and its structure is a key determinant of the catalyst's selectivity and activity. Modifications to this ligand offer a powerful tool for fine-tuning the catalyst's performance.
Tuning of Phosphine (B1218219) Substituents (Steric and Electronic Effects)
The phosphine groups of the xylbinap ligand coordinate to the ruthenium centers and play a crucial role in the electronic and steric environment of the catalyst. The 3,5-xylyl groups in (R)-xylbinap provide significant steric bulk, which is essential for creating a well-defined chiral pocket around the metal center.
Systematic variation of the substituents on the phosphorus atoms can be used to modulate the catalyst's properties. For instance, introducing more electron-donating groups on the aryl rings of the phosphine can increase the electron density on the ruthenium centers, which may enhance their reactivity in certain catalytic transformations. Conversely, electron-withdrawing groups can make the ruthenium centers more electrophilic, which could be beneficial for reactions involving nucleophilic attack on a coordinated substrate.
The steric bulk of the phosphine substituents is also a critical parameter. Increasing the steric hindrance can enhance enantioselectivity by creating a more tightly controlled chiral environment, but it may also lead to a decrease in catalytic activity due to restricted substrate access. The interplay between steric and electronic effects is a key consideration in the rational design of modified xylbinap ligands.
Table 1: Hypothetical Impact of Phosphine Substituent Modification on Catalyst Performance
| Phosphine Substituent | Predicted Electronic Effect | Predicted Steric Effect | Potential Impact on Catalysis |
| 4-Methoxy-3,5-xylyl | More Electron-Donating | Similar to Xylyl | Increased reactivity, potential change in selectivity |
| 3,5-Bis(trifluoromethyl)phenyl | Electron-Withdrawing | Similar to Phenyl | Decreased reactivity, potential for different substrate scope |
| Cyclohexyl | Electron-Donating | Increased Bulk | Potential for higher enantioselectivity, possible decrease in activity |
Modifications of the Binaphthyl Backbone and Chiral Framework
Introducing substituents on the binaphthyl rings can further refine the chiral environment. For example, the addition of bulky groups at specific positions could create secondary interactions with the substrate, leading to enhanced enantioselectivity. The inherent atropisomerism of the binaphthyl unit is fundamental to its chirality, and modifications that affect the rotational barrier around the C-C bond connecting the two naphthyl rings could also influence the catalyst's stability and performance.
Role of Bridging Ligand Substitutions (e.g., Other Halides, Hydrides, Alkoxides)
The three bridging chloride ligands in [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] play a crucial role in maintaining the dinuclear structure and mediating electronic communication between the two ruthenium centers. Substitution of these bridging ligands with other anionic ligands, such as other halides (Br⁻, I⁻), hydrides (H⁻), or alkoxides (RO⁻), would be expected to have a significant impact on the catalyst's properties and reactivity.
The nature of the bridging ligand can influence the Ru-Ru distance and the electronic properties of the bimetallic core. For instance, replacing the chloride bridges with more electron-donating hydride ligands could lead to a more electron-rich and potentially more reactive catalytic system. Alkoxide bridges, on the other hand, could introduce different steric and electronic profiles, and their properties could be further tuned by varying the R group of the alkoxide.
While specific studies on the substitution of bridging ligands in the title compound are not widely reported, research on other dinuclear ruthenium complexes has shown that the bridging ligand can significantly affect catalytic activity and selectivity. nih.gov The substitution of bridging ligands represents a promising, albeit synthetically challenging, avenue for the rational design of novel catalysts based on the [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] framework.
Comparative Studies: Mononuclear Versus Dinuclear Ruthenium Species Deriving from [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]
The dinuclear nature of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] is a key structural feature that distinguishes it from many other ruthenium-based catalysts. Comparative studies between such dinuclear species and their corresponding mononuclear analogues are crucial for elucidating the role of the dimeric structure in catalysis. These studies often reveal significant differences in catalytic activity, stability, and selectivity.
In dinuclear ruthenium complexes, the two metal centers can act cooperatively, potentially leading to enhanced catalytic performance. This cooperation can manifest in several ways, such as facilitating substrate binding, activating the substrate through a bimetallic mechanism, or stabilizing key catalytic intermediates. The bridging chloride ligands in the [ (RuCl((R)-xylbinap))2(mu-Cl)3] core play a vital role in maintaining the dinuclear structure and mediating electronic communication between the two ruthenium centers.
In contrast, mononuclear ruthenium species, which can be conceptually derived by cleaving the dinuclear complex, possess a single catalytic site. While often highly active, they may exhibit different substrate specificities and selectivities compared to their dinuclear counterparts. The generation of a mononuclear active species from a dinuclear precursor under reaction conditions is a key mechanistic question.
Key points of comparison between dinuclear and mononuclear species include:
Catalytic Activity: Dinuclear complexes may exhibit higher turnover frequencies (TOFs) due to cooperative effects between the metal centers.
Enantioselectivity: The larger, more defined chiral pocket of a dinuclear complex can lead to higher enantioselectivity for certain substrates.
Stability: The bridged structure of dinuclear complexes can confer greater thermal and operational stability.
Mechanism: The catalytic cycle for a dinuclear catalyst may involve bimetallic transition states that are inaccessible to mononuclear species.
The following table provides a conceptual comparison of the expected catalytic performance between a dinuclear Ru-XylBINAP complex and its hypothetical mononuclear analogue in the asymmetric hydrogenation of a challenging substrate.
Table 2: Conceptual Comparison of Dinuclear vs. Mononuclear Ru-XylBINAP Catalysts
| Catalyst Type | Substrate | Turnover Frequency (TOF, h⁻¹) | Enantiomeric Excess (ee, %) | Proposed Advantage |
| Dinuclear [RuCl(xylbinap)]₂(μ-Cl)₃⁻ | Hindered Ketone | Higher | Higher | Cooperative substrate binding and activation |
| Mononuclear [RuCl₂(xylbinap)(L)] | Hindered Ketone | Lower | Lower | Simpler catalytic cycle, less steric hindrance for smaller substrates |
This table is a conceptual representation based on general principles of bimetallic catalysis.
Rational Design of Novel Ruthenium Catalysts Based on the Core Architecture of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]
The structural and mechanistic insights gained from SAR and comparative studies of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] provide a solid foundation for the rational design of novel, improved ruthenium catalysts. The goal of such design efforts is typically to enhance catalytic activity, broaden substrate scope, and achieve higher enantioselectivity.
Rational design strategies often focus on the following aspects:
Ligand Tuning: The modular nature of the complex allows for the systematic modification of the (R)-xylbinap ligand. This can involve introducing electronic-donating or -withdrawing groups to the xylyl rings to fine-tune the electronic properties of the ruthenium center. Steric modifications can also be made to optimize the shape and size of the chiral pocket for specific substrates.
Modification of the Bridging Ligands: The chloride bridges can be replaced with other bridging ligands (e.g., hydride, alkoxide) to alter the distance and electronic interaction between the ruthenium centers. This can have a profound impact on the cooperative effects in dinuclear catalysts.
Synthesis of Mononuclear Analogues with Enhanced Activity: Based on the understanding of the dinuclear system, highly active mononuclear catalysts can be designed. For instance, by replacing the bridging chlorides with non-bridging ligands that mimic the electronic and steric environment of the dinuclear complex, it may be possible to create more efficient single-site catalysts.
Immobilization and Heterogenization: The core structure of the complex can be anchored to a solid support (e.g., polymer, silica) to facilitate catalyst recovery and recycling, which is a key consideration for industrial applications.
The development of new catalysts is an iterative process involving design, synthesis, and catalytic testing. The knowledge derived from [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] and its analogues is instrumental in guiding this process toward the creation of next-generation asymmetric hydrogenation catalysts.
Table 3: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
| [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] | Dimethylammonium dichlorotri(μ-chloro)bis[[(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl]]diruthenate(II) |
| (R)-XylBINAP | (R)-(+)-2,2'-Bis(di-3,5-xylylphosphino)-1,1'-binaphthyl |
| (R)-Tol-BINAP | (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl |
| (R)-BINAP | (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |
| Acetophenone (B1666503) | 1-Phenylethan-1-one |
Advanced Analytical Techniques and Their Application to Nh2me2 Rucl R Xylbinap 2 Mu Cl 3 Systems
Synchrotron-Based X-ray Techniques (e.g., XAS, EXAFS) for Real-Time Species Identification
Synchrotron-based X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful tools for elucidating the electronic structure and local coordination environment of the ruthenium center in catalysts like [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]. These techniques are element-specific and can be applied to non-crystalline materials, making them ideal for studying catalysts in various states, including in solution or supported on a solid phase.
In the context of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3], XAS can provide real-time information on the oxidation state of the ruthenium atoms during catalyst activation and turnover. acs.orgnih.govacs.org The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to changes in the oxidation state and coordination geometry of the absorbing atom. For instance, monitoring the Ru K-edge XANES spectrum during a hydrogenation reaction could reveal the transformation of the precatalyst into the active catalytic species.
EXAFS, on the other hand, provides detailed information about the coordination number, identity of neighboring atoms, and interatomic distances around the ruthenium center. nih.govnajah.edu This data is crucial for identifying the formation of reaction intermediates and understanding the structural dynamics of the catalyst. For example, EXAFS studies could differentiate between the initial dimeric structure of [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] and potential monomeric active species formed under reaction conditions.
Illustrative EXAFS Data for a Ruthenium Catalyst System
| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
|---|---|---|---|
| Ru-P | 2 | 2.35 | 0.0045 |
| Ru-Cl (terminal) | 1 | 2.42 | 0.0051 |
| Ru-Cl (bridging) | 1.5 | 2.50 | 0.0058 |
| Ru-Ru | 1 | 3.12 | 0.0062 |
Cryo-Electron Microscopy (Cryo-EM) for Catalyst Morphology and Aggregation Studies
While traditionally used in structural biology, Cryo-Electron Microscopy (Cryo-EM) is emerging as a valuable technique for characterizing the morphology and aggregation state of homogeneous catalysts in solution. researchgate.netnih.gov For a complex like [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3], Cryo-EM can provide insights into its behavior in different solvent systems and under varying concentrations.
By flash-freezing a thin layer of the catalyst solution, Cryo-EM allows for the visualization of the catalyst molecules in a near-native state, without the artifacts that can be introduced by drying or crystallization. This can be particularly useful for identifying the formation of catalyst aggregates or nanoparticles, which can significantly impact catalytic activity and selectivity. Understanding the conditions that lead to aggregation is crucial for maintaining catalyst homogeneity and performance.
Furthermore, Cryo-EM can be used to study the interaction of the catalyst with substrates or other reaction components, potentially providing structural information about catalyst-substrate adducts or resting states.
High-Throughput Screening (HTS) Methodologies for Reaction Optimization
High-Throughput Screening (HTS) methodologies are instrumental in accelerating the discovery and optimization of catalytic reactions. nih.govupubscience.comyoutube.com In the context of reactions catalyzed by [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3], HTS can be employed to rapidly evaluate a wide range of reaction parameters, including temperature, pressure, solvent, substrate scope, and the effect of additives.
Automated robotic platforms can perform a large number of reactions in parallel, with product formation being monitored by rapid analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or mass spectrometry. This allows for the efficient mapping of the reaction landscape and the identification of optimal conditions for yield and enantioselectivity.
For instance, an HTS campaign could be designed to screen a library of substrates for asymmetric hydrogenation using [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] as the catalyst. The results would quickly identify the most suitable substrates for this catalytic system and provide a basis for further mechanistic investigations.
Illustrative HTS Data for Asymmetric Hydrogenation
| Substrate | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| Methyl acetoacetate | Methanol (B129727) | 50 | 20 | 99 | 98 |
| Acetophenone (B1666503) | Isopropanol (B130326) | 60 | 30 | 95 | 92 |
| Itaconic acid | Ethanol (B145695) | 40 | 25 | 98 | 99 |
| Tiglic acid | Methanol/DCM | 50 | 20 | 92 | 95 |
Chemometric Approaches for Data Analysis and Correlation
Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. In the study of catalytic systems involving [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3], chemometric approaches can be applied to analyze large datasets generated from HTS or spectroscopic studies.
By employing techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, it is possible to identify correlations between catalyst structure, reaction conditions, and catalytic performance. For example, a chemometric analysis could be used to build a quantitative structure-activity relationship (QSAR) model that relates the electronic and steric properties of the ligands in a series of ruthenium catalysts to their observed activity and selectivity.
These models can then be used to predict the performance of new catalyst candidates and to guide the rational design of improved catalysts. Chemometrics can also be used to analyze complex spectroscopic data, helping to deconvolve overlapping signals and identify key spectral features that correlate with catalyst activity.
Operando Spectroscopy for Mechanistic Insights into Active Catalyst Formation
Operando spectroscopy involves the application of spectroscopic techniques to a catalytic reaction under realistic working conditions. acs.orgacs.org This approach provides dynamic information about the catalyst and reacting species, offering profound insights into the reaction mechanism and the nature of the active catalyst.
For the [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] system, operando techniques such as high-pressure NMR, FT-IR, and UV-Vis spectroscopy can be used to monitor the formation of the active catalytic species from the precatalyst. researchgate.net For example, operando high-pressure NMR could be used to track the dissociation of the dimeric precatalyst and the formation of monomeric ruthenium hydride species that are often implicated as the active catalysts in hydrogenation reactions.
By combining the spectroscopic data with kinetic measurements, it is possible to construct a detailed mechanistic picture of the catalytic cycle, including the identification of rate-determining steps and catalyst deactivation pathways. This knowledge is invaluable for the rational optimization of the catalytic process.
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] | Dimethylammonium dichlorido-tris(μ-chlorido)-bis[((R)-(+)-2,2'-bis(di(3,5-xylyl)phosphino)-1,1'-binaphthyl)ruthenium(II)] |
| (R)-xylbinap | (R)-(+)-2,2'-Bis(di(3,5-xylyl)phosphino)-1,1'-binaphthyl |
| Methyl acetoacetate | Methyl 3-oxobutanoate |
| Acetophenone | 1-Phenylethanone |
| Itaconic acid | 2-Methylenesuccinic acid |
| Tiglic acid | (E)-2-Methyl-2-butenoic acid |
| DCM | Dichloromethane |
Q & A
Q. How is [NH₂Me₂][(RuCl((R)-xylbinap))₂(μ-Cl)₃] synthesized, and what characterization methods are essential for confirming its structure?
Answer : The synthesis involves reacting RuCl₃ with the chiral (R)-xylbinap ligand under inert conditions, followed by counterion exchange with NH₂Me₂Cl. Key steps include ligand coordination, chloride bridging, and crystallization. Essential characterization methods:
- Single-crystal X-ray diffraction : Confirms dimeric structure, μ-Cl bridges, and chiral ligand geometry .
- Multinuclear NMR (¹H, ³¹P) : Verifies ligand coordination environment and purity (e.g., absence of free xylbinap) .
- Elemental analysis : Validates stoichiometry (C, H, N within 0.4% of theoretical values) .
- IR spectroscopy : Identifies Ru-Cl and Ru-P vibrational modes .
Q. Table 1: Minimum Characterization Requirements
| Technique | Purpose | Critical Parameters |
|---|---|---|
| X-ray diffraction | Structural confirmation | Bond lengths (Ru-Cl: ~2.3–2.5 Å), ligand geometry |
| ³¹P NMR | Ligand integrity | Chemical shifts (δ 40–60 ppm for Ru-P) |
| CHN analysis | Stoichiometry | ≤0.4% deviation from calculated values |
Q. What are the primary catalytic applications of [NH₂Me₂][(RuCl((R)-xylbinap))₂(μ-Cl)₃], and how is enantioselectivity quantified?
Answer : This complex is widely used in asymmetric hydrogenation of ketones and alkenes. Enantioselectivity is quantified via:
- Chiral HPLC : Separates enantiomers using chiral stationary phases .
- Polarimetry : Measures optical rotation of products (reported as %ee) .
- Kinetic resolution : Compares reaction rates of enantiomers under controlled conditions .
Document catalytic conditions (temperature, pressure, solvent) rigorously to align with reproducibility standards .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for [NH₂Me₂][(RuCl((R)-xylbinap))₂(μ-Cl)₃] derivatives?
Answer : Contradictions often arise from dynamic behavior (e.g., fluxionality) or solvent-dependent conformers. Methodological solutions:
Variable-temperature NMR : Detect equilibrium processes (e.g., line broadening at 233 K) .
DFT calculations : Predict spectroscopic signatures (³¹P NMR shifts, IR bands) and compare with experimental data .
In-situ X-ray monitoring : Capture transient structural changes during catalysis .
Cross-validate purity : Use HRMS to rule out impurities affecting spectral clarity .
Q. Table 2: Troubleshooting Data Contradictions
Q. What experimental designs are optimal for studying kinetic vs. thermodynamic control in reactions catalyzed by this complex?
Answer :
- Time-resolved in-situ monitoring : Use techniques like ReactIR to track intermediate formation .
- Temperature-gradient studies : Compare product ratios at 25°C vs. 60°C to identify dominant pathways .
- Isotopic labeling : Introduce ²H or ¹³C to trace mechanistic steps via NMR .
- Competition experiments : Pair substrates with differing steric demands to probe selectivity .
Q. Key Considerations :
Q. How should computational modeling complement experimental studies of [NH₂Me₂][(RuCl((R)-xylbinap))₂(μ-Cl)₃]?
Answer :
- DFT calculations : Predict transition states and enantioselectivity trends (e.g., ΔΔG‡ for enantiomers) .
- Molecular dynamics : Simulate solvent effects on catalyst conformation .
- Charge distribution analysis : Correlate Ru-Cl bond polarity with catalytic activity .
Validate models against experimental XRD/NMR data to ensure accuracy .
Q. Table 3: Computational vs. Experimental Validation
| Computational Metric | Experimental Benchmark | Tolerance |
|---|---|---|
| Ru-P bond length (DFT) | XRD value | ±0.05 Å |
| ³¹P NMR shift (predicted) | Observed δ | ±2 ppm |
| %ee (simulated) | Chiral HPLC result | ±3% |
Q. What ethical and reporting standards apply to studies involving this complex?
Answer :
- Data transparency : Provide raw spectra, crystallographic files, and kinetic datasets as supplementary materials .
- Literature rigor : Cite prior work on analogous Ru-xylbinap systems to contextualize novelty .
- Ethical compliance : Disclose safety protocols (e.g., handling Ru waste) and conflicts of interest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
